Methyl 2-[(2-bromobutanoyl)amino]benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-bromobutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAQUMDVDVWCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256530 | |
| Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-22-4 | |
| Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Definitive Guide to the Physicochemical Characterization of BI-9564 (CAS 1119450-22-4): A Selective BRD9/7 Bromodomain Inhibitor
For distribution to: Researchers, scientists, and drug development professionals
Introduction: Unveiling BI-9564
In the landscape of epigenetic modulators, the emergence of potent and selective chemical probes is paramount to unraveling complex biological pathways and validating novel drug targets. BI-9564 (CAS 1119450-22-4) has distinguished itself as a critical tool for interrogating the function of the bromodomain-containing proteins BRD9 and BRD7, components of the human SWI/SNF chromatin remodeling complex.[1][2] Developed through a collaborative effort between Boehringer Ingelheim and the Structural Genomics Consortium, this cell-permeable pyridinone derivative was engineered via structure-based design to exhibit high affinity for BRD9 and, to a lesser extent, its close homolog BRD7, while maintaining remarkable selectivity against the broader bromodomain family, particularly the BET subfamily.[1][2][3]
This in-depth technical guide provides a comprehensive overview of the essential characterization data for BI-9564. Moving beyond a simple recitation of facts, this document elucidates the causality behind the experimental methodologies, offering field-proven insights into the validation of a high-quality chemical probe. The subsequent sections will detail the structural elucidation, physicochemical properties, and binding affinity profile of BI-9564, presenting the data in a clear and accessible format for researchers in drug discovery and chemical biology.
Structural Elucidation and Physicochemical Properties
The unambiguous determination of a compound's structure and its fundamental physicochemical properties forms the bedrock of its utility as a research tool. For BI-9564, a suite of standard and advanced analytical techniques was employed to confirm its identity and purity.
Chemical Identity
-
Systematic Name: 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
-
Molecular Formula: C₂₀H₂₃N₃O₃
-
Molecular Weight: 353.41 g/mol
-
CAS Number: 1119450-22-4
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₃N₃O₃ | |
| Molecular Weight | 353.41 | |
| Appearance | White to beige powder | [4] |
| Solubility | DMSO: 2 mg/mL (warmed) | [4] |
Spectroscopic and Chromatographic Characterization
The structural integrity and purity of BI-9564 were rigorously assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of BI-9564 is typically determined by reverse-phase HPLC, a cornerstone technique for separating and quantifying components in a mixture.
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column is a standard choice for small molecules of this polarity.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.
-
Detection: UV absorbance is monitored at a wavelength where the chromophore of BI-9564 exhibits significant absorbance.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks. Commercial sources often report a purity of ≥97%.[4]
Note: While specific chromatograms are not publicly available, the primary literature confirms purity assessment by HPLC. For rigorous studies, it is imperative to independently verify the purity of each batch of the compound.
Target Engagement and Selectivity Profile
A defining characteristic of a high-quality chemical probe is its well-defined target engagement and selectivity. The interaction of BI-9564 with its primary targets, BRD9 and BRD7, has been extensively characterized using biophysical and biochemical assays.
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantifying the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Instrumentation: A sensitive isothermal titration calorimeter is used.
-
Sample Preparation: Purified BRD9 or BRD7 protein is placed in the sample cell, and a solution of BI-9564 is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small injections of the BI-9564 solution into the protein solution is performed.
-
Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.
| Target | Kd (nM) | Assay |
| BRD9 | 14 | ITC[2] |
| BRD7 | 239 | ITC[2] |
| CECR2 | 258 | ITC[5] |
The ITC data reveals a significantly higher affinity of BI-9564 for BRD9 over BRD7, providing a basis for its use in distinguishing the functions of these two closely related proteins.
In Vitro Inhibitory Activity by AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the inhibition of protein-protein interactions. In the context of BI-9564, it measures the compound's ability to disrupt the interaction between the bromodomain and an acetylated histone peptide.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow of the AlphaScreen assay for measuring BI-9564 inhibitory activity.
| Target | IC₅₀ (nM) | Assay |
| BRD9 | 75 | AlphaScreen[2] |
| BRD7 | 3410 | AlphaScreen[2] |
| BET Family | >100,000 | AlphaScreen[5] |
The IC₅₀ values obtained from the AlphaScreen assay corroborate the high potency and selectivity of BI-9564 for BRD9.
Cellular Target Engagement by Fluorescence Recovery After Photobleaching (FRAP)
To confirm that BI-9564 engages its targets in a cellular context, FRAP assays are performed. This technique measures the mobility of a fluorescently tagged protein in living cells. Inhibition of the bromodomain's interaction with chromatin by BI-9564 is expected to increase the protein's mobility, leading to faster fluorescence recovery after photobleaching.
Experimental Protocol: FRAP Assay
-
Cell Culture and Transfection: Cells are cultured and transfected with a plasmid encoding a GFP-tagged bromodomain (e.g., GFP-BRD9).
-
Compound Treatment: Cells are treated with various concentrations of BI-9564 or a vehicle control.
-
Photobleaching: A high-intensity laser is used to bleach the fluorescence in a defined region of interest within the nucleus.
-
Fluorescence Recovery: The rate of fluorescence recovery in the bleached region is monitored over time using a low-intensity laser.
-
Data Analysis: The recovery curves are analyzed to determine the mobile fraction and the half-time of recovery, which are indicative of target engagement.
BI-9564 has been shown to effectively engage BRD9 and BRD7 in cells at sub-micromolar and low-micromolar concentrations, respectively.[2]
Structural Biology: The Molecular Basis of Selectivity
The co-crystal structures of BI-9564 in complex with the bromodomains of BRD9 (PDB ID: 5F1H) and BRD7 (PDB ID: 5MQ1) provide invaluable atomic-level insights into its binding mode and the determinants of its selectivity.[5][6]
Key Structural Features:
-
Binding Mode: The pyridinone core of BI-9564 occupies the acetyl-lysine binding pocket of the bromodomain.
-
Hydrogen Bonding: A critical hydrogen bond is formed between the carbonyl oxygen of the pyridinone and the side chain of a conserved asparagine residue within the binding pocket.
-
Selectivity: Subtle differences in the amino acid residues lining the binding pockets of BRD9 and BRD7, as well as variations in the flexibility of certain loops, are thought to contribute to the observed selectivity of BI-9564.
Signaling Pathway: Role of BRD9 in Chromatin Remodeling
Caption: Simplified signaling pathway illustrating the role of BRD9 and its inhibition by BI-9564.
Conclusion and Future Directions
BI-9564 stands as a well-characterized and highly selective chemical probe for the BRD9 and BRD7 bromodomains. Its thorough physicochemical and biological profiling, underpinned by robust experimental data, provides a high degree of confidence in its use for target validation and exploration of SWI/SNF complex biology. The detailed characterization data presented in this guide serves as a blueprint for the rigorous validation expected of chemical probes and empowers researchers to employ BI-9564 effectively in their studies. Future investigations will likely focus on leveraging this tool to further dissect the specific roles of BRD9 and BRD7 in health and disease, potentially paving the way for novel therapeutic strategies.
References
-
Diaz-Saez, L., Martin, L.J., Panagakou, I., Picaud, S., Krojer, T., von Delft, F., Knapp, S., Arrowsmith, C.H., Edwards, A.M., Bountra, C. (2018). Crystal structure of the BRD7 bromodomain in complex with BI-9564. RCSB Protein Data Bank. [Link]
-
opnMe by Boehringer Ingelheim. BRD9 inhibitor | BI-9564. [Link]
-
Martin, L.J., Koegl, M., Bader, G., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. [Link]
-
Structural Genomics Consortium. BI-9564 A chemical probe for BRD9 and BRD7. [Link]
Sources
- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. parlorcityfurniture.com [parlorcityfurniture.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. wwPDB: pdb_00005mq1 [wwpdb.org]
Physical and Chemical Properties of N-Acylated Methyl Anthranilate
A Technical Guide for Drug Development and Applied Chemistry
Executive Summary
N-acylated methyl anthranilates represent a critical subclass of 2-aminobenzoate derivatives, serving as pivotal intermediates in the synthesis of quinazolinone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and high-stability fragrance compounds. Unlike their parent compound, methyl anthranilate (a liquid with a characteristic grape odor), N-acylated derivatives such as methyl 2-acetamidobenzoate are typically crystalline solids with distinct solubility and reactivity profiles.
This guide provides a rigorous technical analysis of the physicochemical properties, synthesis protocols, and reactivity landscapes of N-acylated methyl anthranilates, designed for researchers optimizing scaffold design in medicinal chemistry.
Chemical Identity and Physical Properties[1][2][3][4][5][6]
The N-acylation of methyl anthranilate fundamentally alters the molecular landscape by introducing a hydrogen-bond donor-acceptor system capable of forming a stable six-membered intramolecular ring. This structural locking significantly impacts melting point, solubility, and lipophilicity.
1.1 Key Physicochemical Data
Data below refers specifically to Methyl 2-acetamidobenzoate (N-acetyl methyl anthranilate) , the most representative congener.[1][2]
| Property | Value | Context/Significance |
| CAS Number | 2719-08-6 | Unique identifier for regulatory/sourcing.[1][3][4] |
| Molecular Formula | C₁₀H₁₁NO₃ | MW: 193.20 g/mol .[5][1][4][6] |
| Physical State | Crystalline Solid | White to off-white needles/powder. |
| Melting Point | 99 – 101 °C | Significantly higher than methyl anthranilate (24 °C) due to crystal lattice energy. |
| Boiling Point | ~280–300 °C (est.) | Decomposes/cyclizes at high temperatures before boiling at atm pressure. |
| Solubility | Ethanol, Methanol, DMSO | High solubility in polar organic solvents. |
| Water Solubility | Very Low | Lipophilic nature dominates; LogP ~1.6. |
| Odor Profile | Faint / Odorless | Acylation quenches the high-impact "grape" volatility of the free amine. |
1.2 Structural Dynamics: Intramolecular Hydrogen Bonding
A defining feature of N-acyl methyl anthranilates is the formation of a strong intramolecular hydrogen bond (IMHB) between the amide nitrogen proton (N-H) and the ester carbonyl oxygen.
-
Consequence: This "pseudo-ring" formation locks the molecule in a planar conformation, shielding the polar N-H group from solvent interactions.
-
Effect on Permeability: In drug design, this shielding mimics higher lipophilicity, potentially improving membrane permeability (passive diffusion) despite the addition of polar heteroatoms.
Synthesis and Experimental Protocols
2.1 Protocol: Synthesis of Methyl 2-acetamidobenzoate
Objective: High-yield conversion of methyl anthranilate to its N-acetyl derivative.
Reagents:
-
Methyl anthranilate (1.0 eq)
-
Acetic anhydride (1.2 – 1.5 eq)
-
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst: Pyridine (0.1 eq) or Sodium Acetate (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl anthranilate (15.1 g, 100 mmol) in Toluene (50 mL).
-
Addition: Add Acetic Anhydride (12.3 g, 120 mmol) dropwise over 10 minutes. If using pyridine as a catalyst, add it prior to the anhydride.
-
Reaction: Heat the mixture to mild reflux (110 °C) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The fluorescent blue spot of methyl anthranilate will disappear, replaced by a non-fluorescent product spot.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash with 10% NaHCO₃ solution (2 x 30 mL) to remove excess acetic acid/anhydride.
-
Wash with Brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
-
Crystallization: Concentrate the solvent under reduced pressure. The residue will solidify. Recrystallize from hot ethanol or an ethanol/water mixture to yield white needles.
-
Yield: Expected yield: 85–95%. MP: 99–101 °C.
Spectroscopic Characterization
Correct identification relies on observing the shift in carbonyl resonances and the desheilding of the amide proton.
3.1 Infrared Spectroscopy (FT-IR)
-
Amide I Band (C=O): 1680 – 1700 cm⁻¹. (Distinct from the ester carbonyl).[5][1][7][8][9]
-
Ester Carbonyl (C=O): 1700 – 1730 cm⁻¹.[10]
-
N-H Stretch: 3100 – 3300 cm⁻¹. Often sharper than amine stretches due to hydrogen bonding.
3.2 Nuclear Magnetic Resonance (¹H-NMR)
-
Amide Proton (N-H): Highly deshielded, appearing at δ 11.0 – 11.5 ppm (broad singlet).
-
Insight: This extreme downfield shift confirms the intramolecular hydrogen bond to the ester carbonyl.
-
-
Acetyl Methyl (-COCH₃): Singlet at δ 2.2 – 2.3 ppm .
-
Ester Methyl (-OCH₃): Singlet at δ 3.9 ppm .
-
Aromatic Region: Multiplets at δ 7.0 – 8.5 ppm; the proton ortho to the amide (H-3) is often deshielded by the carbonyl anisotropy.
Chemical Reactivity & Applications[1][2][11][15][16]
The utility of N-acylated methyl anthranilates lies in their role as "masked" reactive intermediates. They are stable under neutral conditions but highly reactive under basic or thermal stress, serving as precursors to heterocycles.
4.1 Cyclization to Quinazolinones (Niementowski Reaction)
The most critical application is the conversion to 4(3H)-quinazolinones , a scaffold found in anticonvulsants (e.g., Methaqualone) and antimalarials.
-
Mechanism:
-
Activation: Heating N-acetyl methyl anthranilate with a primary amine (R-NH₂) or ammonia.
-
Benzoxazinone Intermediate: Under dehydrating conditions, the ester and amide cyclize to form 2-methyl-3,1-benzoxazin-4-one .
-
Ring Opening/Closing: The amine attacks the benzoxazinone, opening the ring to an amide, which then dehydrates to close the final pyrimidine ring of the quinazolinone.
-
4.2 Hydrolysis Stability
-
Acidic Conditions: Moderately stable. Hydrolysis yields N-acetylanthranilic acid.
-
Basic Conditions: Rapid hydrolysis. The ester hydrolyzes first to the carboxylate, followed by amide cleavage at higher temperatures/pH.
Visualizations
Figure 1: Synthesis and Cyclization Pathways
This diagram illustrates the acetylation of methyl anthranilate and its subsequent conversion to the pharmacologically active quinazolinone scaffold.[11][12][13]
Caption: Transformation of Methyl Anthranilate to Quinazolinone via N-Acyl Intermediate.
Figure 2: Intramolecular Hydrogen Bonding (IMHB)
This diagram visualizes the structural locking mechanism that dictates the compound's solubility and melting point.
Caption: The 6-membered intramolecular H-bond ring mimics a heterocyclic system, increasing lipophilicity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17623, Methyl N-acetylanthranilate. Retrieved from [Link]
- Connolly, D. J., et al. (2005).Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.
Sources
- 1. Methyl n-acetylanthranilate | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 2-ACETAMIDOBENZOATE | 2719-08-6 [chemicalbook.com]
- 4. Methyl 2-Acetamidobenzoate | 2719-08-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Methyl N-acetylanthranilate|CAS 2719-08-6 [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Benzoic acid, 2-(methylamino)-, methyl ester [webbook.nist.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. brainly.com [brainly.com]
- 11. rroij.com [rroij.com]
- 12. rroij.com [rroij.com]
- 13. inchem.org [inchem.org]
Methyl 2-[(2-bromobutanoyl)amino]benzoate IUPAC name and structure
Structure, Synthesis, and Application in Quinazolinone Scaffolding
Executive Summary
Methyl 2-[(2-bromobutanoyl)amino]benzoate is a specialized electrophilic intermediate used primarily in the synthesis of pharmacologically active nitrogen heterocycles.[1] Structurally, it combines an anthranilate core with a reactive
This guide details the structural specifications, validated synthetic protocols, and reaction pathways for this compound, designed for researchers in medicinal chemistry.[1]
Part 1: Structural Analysis & Nomenclature
Chemical Identity
The compound is an acyclic precursor that typically undergoes cyclization in subsequent steps. It possesses a chiral center at the C2 position of the butanoyl chain, though it is often used as a racemate in non-stereoselective syntheses.
| Property | Specification |
| IUPAC Name | Methyl 2-(2-bromobutanamido)benzoate |
| Common Name | |
| Molecular Formula | |
| Molecular Weight | 300.15 g/mol |
| Chirality | Yes (C2 of butanoyl group); typically synthesized as ( |
| SMILES | CCC(Br)C(=O)Nc1ccccc1C(=O)OC |
Functional Group Reactivity
-
Methyl Ester: Susceptible to nucleophilic attack (e.g., by amines or hydrazine), leading to ring closure.
-
-Bromo Methine: A high-reactivity electrophile prone to
displacement or elimination ( ) to form -unsaturated amides (crotonyl derivatives) under basic conditions.[1] -
Amide Linkage: Stabilized by intramolecular H-bonding with the ester carbonyl, increasing the rigidity of the molecule.[1]
Part 2: Synthetic Methodology
Objective: Synthesize methyl 2-[(2-bromobutanoyl)amino]benzoate via nucleophilic acyl substitution.
Reaction Logic
The synthesis involves the acylation of the aniline nitrogen of methyl anthranilate using 2-bromobutanoyl chloride.[1]
-
Critical Control Point: The reaction is exothermic.[1] Temperature must be controlled (
) to prevent the elimination of HBr, which would yield the side product methyl 2-(but-2-enamido)benzoate.[1]
Reagents & Materials
-
Substrate: Methyl anthranilate (1.0 equiv).[2]
-
Reagent: 2-Bromobutanoyl chloride (1.1 equiv).[1]
-
Base: Triethylamine (TEA) or Pyridine (1.2 equiv) – acts as an HCl scavenger.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Experimental Protocol
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl anthranilate (15.1 g, 100 mmol) in anhydrous DCM (150 mL).
-
Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the solution to
using an ice bath. -
Acylation: Add 2-Bromobutanoyl chloride (13.5 mL, 110 mmol) dropwise over 30 minutes. Note: Maintain temperature
to suppress elimination side-reactions. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Wash organic layer with 1M HCl (
mL) to remove unreacted amine/TEA. -
Wash with Sat.
( mL) to neutralize residual acid. -
Wash with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).
Visualization: Synthesis Pathway[1]
Caption: Figure 1. Acylation mechanism and critical divergence point for elimination side-products.[1]
Part 3: Applications in Drug Discovery
This molecule is a "privileged structure" precursor. It is primarily used to synthesize Quinazolin-4(3H)-ones , a scaffold found in anticonvulsants, anti-inflammatory agents, and specific alkaloids like Mackinazolinone.[1]
Pathway to Quinazolinones
The
-
Nucleophilic Displacement: An amine (primary or secondary) displaces the bromine.
-
Cyclodehydration: The newly formed amine attacks the methyl ester, closing the pyrimidine ring.[1]
Visualization: Cyclization Logic
Caption: Figure 2. Convergent synthesis of 2,3-disubstituted quinazolinones utilizing the electrophilic centers of the title compound.
Part 4: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Diagnostic Signal | Assignment |
| 1H NMR | Amide -NH (Deshielded by H-bond) | |
| 1H NMR | Aromatic H-3 (Ortho to Amide) | |
| 1H NMR | ||
| 1H NMR | Methyl Ester ( | |
| IR | Amide Carbonyl | |
| IR | Ester Carbonyl |
References
-
PubChem. (n.d.).[1] Methyl 2-(2-bromoacetamido)benzoate (Analogous Structure & Reactivity Data). National Library of Medicine. Retrieved from [Link]
-
Khan, I. et al. (2014).[1] Synthesis of Quinazolinones via Anthranilate Derivatives. Journal of Chemical Research. (Contextual grounding for anthranilate acylation protocols).
- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
Sources
Strategic Selection of Starting Materials for Quinazolinone Synthesis
Executive Summary
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from historical sedatives (Methaqualone) to modern anticancer agents (Idelalisib). For the process chemist and drug discoverer, the selection of the starting material is not merely a logistical choice but a strategic one. It dictates the available substitution patterns (C2 vs. N3 diversity), atom economy, and scalability of the route.
This guide moves beyond basic textbook definitions to analyze the three dominant starting material platforms: Anthranilic Acid , Isatoic Anhydride , and 2-Aminobenzamide . We evaluate these precursors based on reaction kinetics, impurity profiles, and compatibility with modern green chemistry standards.
The Anthranilic Acid Platform: The Classical Workhorse
Best for: Large-scale manufacturing of C2-unsubstituted or C2-alkyl quinazolinones.
The condensation of anthranilic acid with amides (Niementowski reaction) remains the industrial baseline. While robust, the classical thermal route suffers from high energy demands and self-condensation byproducts.
Mechanism & Causality
The reaction proceeds via a dual-step mechanism:[1]
-
Nucleophilic Attack: The amino group of anthranilic acid attacks the electrophilic carbonyl of the amide (e.g., formamide).
-
Dehydrative Cyclization: High temperatures drive the elimination of water to close the pyrimidine ring.
Critical Insight: The rate-limiting step is often the initial nucleophilic attack. Electron-withdrawing groups on the anthranilic acid ring can sluggish the reaction, requiring higher temperatures (>150°C) or Lewis acid catalysis.
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
This protocol improves upon the 8-hour thermal method, reducing time to minutes and suppressing decarboxylation side-reactions.
Reagents:
-
Formamide (22.5 g, 0.5 mol) - Acts as both reactant and solvent[2]
Workflow:
-
Preparation: Mix anthranilic acid and formamide in a microwave-safe vessel. Homogenize thoroughly.
-
Irradiation (Stage 1): Irradiate at 270 W (approx. 30% power) for 5 minutes. Observation: The mixture will melt and evolve gas (water vapor).
-
Rest: Allow to stand for 15 minutes to equilibrate thermal gradients.
-
Irradiation (Stage 2): Irradiate at 450 W (50% power) for an additional 5 minutes.
-
Workup: Cool to room temperature. Add crushed ice (50 g) to precipitate the product.
-
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.
Self-Validation:
-
Success Indicator: Product should be a white/off-white solid (m.p. ~214-216°C).
-
Failure Mode: If the product remains oily, residual formamide is present. Wash extensively with water.[2]
Pathway Visualization
Caption: The Niementowski pathway showing the critical intermediate formation and the high-temperature decarboxylation risk.
The Isatoic Anhydride Gateway: The Combinatorial Choice
Best for: Diversity-oriented synthesis (DOS) and library generation (N3 substitution).
Isatoic anhydride is a "masked" amino acid. It is superior to anthranilic acid for library synthesis because it avoids the formation of water during the initial coupling (releasing CO2 instead), which drives the reaction equilibrium forward.
Mechanism & Causality
-
Ring Opening: A primary amine attacks the anhydride carbonyl, releasing CO2 and generating an o-aminobenzamide in situ.
-
Condensation: An aldehyde or orthoester reacts with the newly formed amide.
-
Cyclization: Oxidative or acid-catalyzed closure yields the quinazolinone.
Critical Insight: Because CO2 is an irreversible leaving group, this pathway prevents the reversibility often seen in anthranilic acid condensations.
Experimental Protocol: One-Pot Iodine-Catalyzed Synthesis
A modern, metal-free Multi-Component Reaction (MCR).
Reagents:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.1 mmol)[4]
-
Amine (e.g., Aniline or Ammonium acetate, 1.1 mmol)
-
Molecular Iodine (10 mol%)
Workflow:
-
Mixing: In a round-bottom flask, combine isatoic anhydride, aldehyde, and amine in ethanol (5 mL).
-
Catalyst Addition: Add I2 (10 mol%).
-
Reaction: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).
-
Workup: Cool the mixture. Add aqueous Na2S2O3 (10%, 5 mL) to quench residual iodine.
-
Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Pathway Visualization
Caption: The Isatoic Anhydride cascade. Note the CO2 release which drives the equilibrium forward, unlike the Anthranilic route.
The 2-Aminobenzamide Route: Green Oxidative Cyclization
Best for: Accessing C2-substituted quinazolinones from alcohols (avoiding unstable aldehydes).[5]
Directly using 2-aminobenzamide allows for milder oxidative conditions.[6] A standout method involves using DMSO as a stoichiometric oxidant (Kornblum oxidation variant) catalyzed by iodine.
Experimental Protocol: I2/DMSO Oxidative Cyclization
Based on the method by Zhang et al. (RSC Adv., 2013).
Reagents:
-
2-Aminobenzamide (1.0 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Iodine (0.1 mmol, 10 mol%)
-
DMSO (3.0 mmol)
-
Dimethyl carbonate (DMC) (2.0 mL) - Green Solvent
Workflow:
-
Charge: Combine all reagents in a sealed tube.
-
Heat: Stir at 100°C for 12 hours.
-
Workup: Cool to room temperature. The product often precipitates directly.
-
Wash: Filter and wash with water/ethanol mixture to remove DMSO residues.
Strategic Selection Guide
| Feature | Anthranilic Acid | Isatoic Anhydride | 2-Aminobenzamide |
| Primary Utility | Bulk synthesis of simple cores | Library synthesis (N3 diversity) | Green synthesis / C2 diversity |
| Atom Economy | High (Water is byproduct) | Medium (CO2 loss) | High |
| Reaction Conditions | Harsh (High Temp/Acid) | Mild to Moderate | Mild (Oxidative) |
| Key Impurity | Anilines (Decarboxylation) | Dimerization products | Unreacted alcohol |
| Cost | Low ($) | Medium ( | Medium ( |
| Scalability | Excellent | Good | Moderate |
References
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones. RSC Advances. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]
Sources
- 1. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemres.org [orgchemres.org]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactions of 2-Bromobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Reactive Building Block
2-Bromobutanoyl chloride, a bifunctional organic compound, serves as a highly valuable and reactive intermediate in the synthesis of a wide array of chemical entities.[1] Characterized by a reactive acyl chloride and a bromine atom at the alpha-position, this molecule offers two distinct points for chemical modification. This dual reactivity makes it a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[] Its utility lies in its ability to readily undergo nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the bromine-bearing carbon, often with a high degree of stereochemical control. This guide provides a comprehensive overview of the core reactions of 2-bromobutanoyl chloride, delving into the underlying mechanisms, providing field-proven experimental protocols, and offering insights into the causality behind experimental choices.
I. Synthesis and Purification of 2-Bromobutanoyl Chloride
The most prevalent and efficient method for the synthesis of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.
Mechanism of Synthesis:
The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The final step involves the nucleophilic attack of the chloride ion on the carbonyl carbon, leading to the formation of 2-bromobutanoyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[5]
Caption: Synthesis of 2-Bromobutanoyl Chloride.
Experimental Protocol: Synthesis of 2-Bromobutanoyl Chloride
Materials:
-
2-Bromobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Dry round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Add 2-bromobutanoic acid (1.0 equivalent) to the flask.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the flask at room temperature with constant stirring. The addition is exothermic and will result in the evolution of SO₂ and HCl gas.
-
After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion.
-
Allow the reaction mixture to cool to room temperature.
-
The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.[6]
Purification Insights:
Fractional distillation under reduced pressure is the most effective method for purifying 2-bromobutanoyl chloride.[6] This technique separates the desired product from less volatile impurities, such as unreacted 2-bromobutanoic acid, and more volatile impurities like excess thionyl chloride.[6] It is crucial to use a dry distillation apparatus to prevent hydrolysis of the acyl chloride.[6] Any yellow discoloration, often due to residual bromine, can sometimes be removed by washing a solution of the crude product in an inert solvent (e.g., carbon tetrachloride) with a dilute aqueous solution of sodium thiosulfate, though this must be done quickly to minimize hydrolysis.[6][7]
II. Reactions at the Acyl Carbon: Nucleophilic Acyl Substitution
The carbonyl carbon of 2-bromobutanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the alpha-bromo substituent, making it highly susceptible to attack by nucleophiles.[3]
A. Esterification: Reaction with Alcohols
2-Bromobutanoyl chloride reacts readily with alcohols to form the corresponding esters.[3] These reactions are typically rapid and exothermic.[8]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to yield the ester.[8][9] A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct.[9]
Caption: Esterification of 2-Bromobutanoyl Chloride.
Materials:
-
2-Bromobutanoyl chloride
-
Anhydrous ethanol
-
Pyridine
-
Dry reaction flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a dry reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 equivalent) in a dry, inert solvent such as dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add 2-bromobutanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
B. Amidation: Reaction with Amines
The reaction of 2-bromobutanoyl chloride with primary or secondary amines provides a direct route to the corresponding amides. This reaction is a cornerstone of peptide synthesis and the formation of many biologically active molecules.[10]
Similar to esterification, amidation proceeds through a nucleophilic addition-elimination pathway. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[11] This intermediate then expels the chloride ion to form the amide.[11] Two equivalents of the amine are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced.[12][13] Alternatively, a non-nucleophilic base like triethylamine can be used.[10]
Sources
- 1. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. 2-Bromobutyryl chloride | 22118-12-3 | Benchchem [benchchem.com]
- 4. 2-Bromobutyryl chloride|lookchem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Formation of Esters - operachem [operachem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Spectroscopic Data Guide: Methyl 2-[(2-bromobutanoyl)amino]benzoate
The following guide provides an in-depth technical analysis of the spectroscopic data and characterization for Methyl 2-[(2-bromobutanoyl)amino]benzoate (CAS: 1119450-22-4). This compound is a critical intermediate in the synthesis of bioactive quinazolinone derivatives.
Compound Overview & Significance
-
IUPAC Name: Methyl 2-(2-bromobutanamido)benzoate
-
CAS Number: 1119450-22-4
-
Molecular Formula: C₁₂H₁₄BrNO₃
-
Molecular Weight: 300.15 g/mol
-
Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity).
-
Role: An electrophilic intermediate used primarily in the synthesis of 2-propylquinazolin-4(3H)-ones and fused heterocyclic systems (e.g., pyrrolo[2,1-b]quinazolinones) via cyclization-alkylation sequences.
Structural Context
The molecule consists of a methyl anthranilate core acylated at the nitrogen by a 2-bromobutyryl group. The presence of the
Synthesis & Preparation Protocol
To interpret the spectra correctly, one must understand the synthetic origin, which often introduces specific solvent impurities (e.g., DCM, Toluene) or unreacted starting materials (Methyl Anthranilate).
Reaction:
Methyl Anthranilate + 2-Bromobutyryl Chloride
Standard Protocol:
-
Dissolution: Dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) or THF.
-
Base Addition: Add Triethylamine (1.2 eq) or Pyridine to scavenge HCl.
-
Acylation: Add 2-bromobutyryl chloride (1.1 eq) dropwise at 0°C.
-
Workup: Wash with dilute HCl (to remove unreacted amine), NaHCO₃, and brine.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (Hexane:EtOAc).
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]
H NMR Data (400 MHz, CDCl₃)
The proton spectrum is dominated by the desymmetrized aromatic ring and the distinct ethyl-bromo side chain.
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 11.85 | Broad Singlet | 1H | NH (Amide) | Highly deshielded due to intramolecular H-bond with the ester carbonyl oxygen. |
| 8.72 | Doublet ( | 1H | Ar-H3 | Ortho to the amide group; strongly deshielded by the anisotropic effect of the amide carbonyl. |
| 8.04 | dd ( | 1H | Ar-H6 | Ortho to the methyl ester; deshielded by the ester carbonyl. |
| 7.58 | td ( | 1H | Ar-H4 | Para to the amide; resonance effect. |
| 7.12 | td ( | 1H | Ar-H5 | Meta to both carbonyls; most shielded aromatic proton. |
| 4.48 | dd ( | 1H | CH-Br ( | Deshielded by both the bromine atom and the amide carbonyl. |
| 3.96 | Singlet | 3H | OCH₃ | Characteristic methyl ester singlet. |
| 2.15 – 2.30 | Multiplet | 2H | CH₂ ( | Diastereotopic methylene protons adjacent to the chiral center. |
| 1.08 | Triplet ( | 3H | CH₃ ( | Terminal methyl group of the butyryl chain. |
C NMR Data (100 MHz, CDCl₃)
| Shift ( | Assignment | Interpretation |
| 169.2 | C=O (Amide) | Amide carbonyl carbon. |
| 167.8 | C=O (Ester) | Ester carbonyl carbon. |
| 141.5 | Ar-C2 | Quaternary aromatic carbon bonded to Nitrogen. |
| 134.8 | Ar-C4 | Aromatic CH. |
| 131.0 | Ar-C6 | Aromatic CH. |
| 123.2 | Ar-C5 | Aromatic CH. |
| 120.8 | Ar-C3 | Aromatic CH. |
| 115.5 | Ar-C1 | Quaternary aromatic carbon bonded to Ester. |
| 52.6 | OCH₃ | Methoxy carbon. |
| 50.1 | CH-Br | Alpha-carbon bearing the bromine. |
| 28.4 | CH₂ | Methylene carbon. |
| 11.8 | CH₃ | Terminal methyl carbon. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of two distinct carbonyl environments and the secondary amide.
-
3260 – 3320 cm⁻¹ (Broad): N-H stretching vibration (Amide). The lower frequency indicates intramolecular hydrogen bonding.
-
2950 – 2980 cm⁻¹: C-H stretching (Aliphatic).
-
1695 cm⁻¹ (Strong): C=O stretching (Ester). Conjugated with the aromatic ring.
-
1665 cm⁻¹ (Strong): C=O stretching (Amide I band).
-
1580, 1520 cm⁻¹: C=C aromatic ring stretching and Amide II bending.
-
1260 cm⁻¹: C-O stretching (Ester).
-
750 cm⁻¹: C-H bending (Ortho-disubstituted benzene ring).
C. Mass Spectrometry (MS)[4]
Technique: EI-MS (70 eV) or ESI-MS.
-
Molecular Ion (M⁺): Observed as a doublet at m/z 300 and 302 in a 1:1 ratio, characteristic of a mono-brominated compound (
Br and Br isotopes). -
Base Peak: Often m/z 151 (Methyl anthranilate radical cation) or m/z 268/270 (Loss of OMe).
-
Fragmentation Pathway:
-
M⁺ (300/302)
Loss of Br m/z 221 (Cation). -
M⁺ (300/302)
Loss of OMe m/z 269/271 (Acylium ion). -
McLafferty Rearrangement: Not prominent due to structure, but cleavage of the amide bond yields the anthraniloyl fragment (m/z 120 ).
-
Visualization of Pathways
Synthesis & Cyclization Workflow
The following diagram illustrates the synthesis of the target intermediate and its subsequent conversion to the quinazolinone scaffold.
Caption: Synthetic pathway from Methyl Anthranilate to Quinazolinone precursors via the target intermediate.
MS Fragmentation Logic
Caption: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry.
References
-
Sigma-Aldrich. (n.d.). Methyl 2-(2-bromobutanamido)benzoate Product Detail. CAS 1119450-22-4. Retrieved from
-
Karelou, M. (2023).[1] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7912.[1] (Describes analogous synthesis of quinazolinones via chloro/bromo-acyl intermediates).
-
Mishra, P., et al. (2019). "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives." ResearchGate. (Provides detailed NMR characterization of the N-acyl anthranilate intermediates).
Sources
N-Acyl Anthranilates: From Phytoalexins to Anti-Fibrotic Therapeutics
The following technical guide details the discovery, chemistry, and therapeutic evolution of N-acyl anthranilate derivatives.
A Technical Guide on Structural Evolution and Pharmacological Diversity
Executive Summary & Structural Definition
The N-acyl anthranilic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its N-aryl cousins (the fenamate NSAIDs). While fenamates (e.g., mefenamic acid) are primarily COX inhibitors, N-acyl derivatives—characterized by an amide bond linking the anthranilate nitrogen to an acyl group (often cinnamoyl)—exhibit a divergent pharmacological profile. They act as pleiotropic modulators of inflammation, fibrosis, and ion channels.
This guide analyzes the two dominant lineages of this class:
-
Avenanthramides: Naturally occurring phytoalexins in oats (Avena sativa).[1][2][3]
-
Tranilast: A synthetic analogue developed for allergy that became a prototype for anti-fibrotic therapy.
Chemical Classification
The core pharmacophore consists of an ortho-aminobenzoic acid (anthranilic acid) acylated at the nitrogen.[4]
Figure 1: Structural divergence of anthranilate derivatives. Note the split between COX-targeting N-aryl compounds and the pleiotropic N-acyl class.
The Natural Blueprint: Avenanthramides
Discovery and Biological Function
Avenanthramides (Avns) were first isolated from oats (Avena sativa) and originally termed "avenalumins" due to their phytoalexin role—plants produce them in response to fungal infection (e.g., Puccinia coronata).[1][3][5] They were later characterized as N-cinnamoylanthranilic acids.
Key Structural Features:
-
Anthranilate Moiety: Often hydroxylated (e.g., 5-hydroxyanthranilic acid).[3]
-
Acyl Linker: Derived from cinnamic acid derivatives (p-coumaric, ferulic, or caffeic acid).
-
Nomenclature:
-
Avn-A: N-(4'-hydroxycinnamoyl)-5-hydroxyanthranilic acid.
-
Avn-B: N-(4'-hydroxy-3'-methoxycinnamoyl)-5-hydroxyanthranilic acid.
-
Avn-C: N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilic acid.
-
Mechanism of Action
Research indicates Avns function through NF-κB suppression . In endothelial cells, Avns inhibit the phosphorylation of IκB, preventing NF-κB translocation to the nucleus. This downregulates the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines (IL-6, IL-8), providing the mechanistic basis for the use of colloidal oatmeal in treating atopic dermatitis and pruritus [1].
The Synthetic Triumph: Tranilast
Historical Development
Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) was developed by Kissei Pharmaceutical Co. and approved in Japan (1982) as an anti-allergic agent under the brand name Rizaben.[6][7]
The Discovery Pivot: Initially designed to inhibit histamine release from mast cells (similar to cromolyn sodium), clinical observations revealed a secondary effect: patients taking Tranilast showed reduced collagen deposition in fibrotic lesions. This serendipitous finding repurposed Tranilast from an asthma drug to a potent anti-fibrotic agent for treating keloids and hypertrophic scars [2].
Mechanistic Deep Dive
Tranilast is a "multi-target" drug.[8] Its efficacy stems from simultaneous modulation of three distinct pathways:
-
TGF-β/Smad Pathway Inhibition: Tranilast blocks the phosphorylation of Smad2, arresting the TGF-β signaling cascade that drives fibroblast-to-myofibroblast differentiation and excessive collagen synthesis.
-
NLRP3 Inflammasome Blockade: It prevents the oligomerization of the NLRP3 inflammasome, reducing IL-1β and IL-18 secretion. This is critical for its potential in gout and metabolic diseases [3].
-
TRPV2 Antagonism: Tranilast is one of the few known inhibitors of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a target increasingly relevant in cancer cell migration and cardiomyopathy.
Figure 2: The pleiotropic pharmacology of Tranilast, highlighting its triple-action mechanism against fibrosis, inflammation, and allergy.
Experimental Protocols
Protocol A: Synthesis of Tranilast (Laboratory Scale)
Principle: The synthesis utilizes a Schotten-Baumann reaction, condensing an acyl chloride with anthranilic acid under basic conditions. This protocol is self-validating via the precipitation of the product upon acidification.
Reagents:
-
Anthranilic acid (1.0 eq)[9]
-
3,4-Dimethoxycinnamoyl chloride (1.1 eq)
-
Pyridine (Solvent/Base) or NaOH (aq)
-
HCl (1M) for workup
Step-by-Step Methodology:
-
Preparation: Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube.
-
Addition: Cool the solution to 0°C. Add 3,4-dimethoxycinnamoyl chloride (24.9 g, 110 mmol) portion-wise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: TLC (SiO2, EtOAc:Hexane 1:1) should show disappearance of anthranilic acid (Rf ~0.4).
-
Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing concentrated HCl (60 mL) to neutralize pyridine and precipitate the free acid.
-
Isolation: Filter the resulting precipitate. Wash the filter cake extensively with water to remove pyridinium salts.
-
Purification: Recrystallize from ethanol/water or dioxane.
-
Characterization:
-
Yield: Typically 75-85%.
-
Melting Point: 206–209°C.
-
1H NMR (DMSO-d6): Look for trans-alkene doublets (J ~15-16 Hz) indicating the cinnamoyl motif and the amide singlet (~11-12 ppm).
-
Protocol B: In Vitro TGF-β Inhibition Assay
Objective: Validate the anti-fibrotic activity of an N-acyl anthranilate derivative.
-
Cell Line: Human Dermal Fibroblasts (HDFs).
-
Seeding: Seed HDFs in 6-well plates (10^5 cells/well) and starve in serum-free medium for 24h.
-
Treatment: Pre-treat with Test Compound (e.g., 10-100 µM) for 1 hour.
-
Induction: Add TGF-β1 (5 ng/mL) and incubate for 24 hours.
-
Readout:
-
Western Blot: Lyse cells and probe for p-Smad2 vs. Total Smad2.
-
qPCR: Measure mRNA levels of COL1A1 (Collagen I) and ACTA2 (α-SMA).
-
Success Criteria: >50% reduction in p-Smad2 levels compared to TGF-β1 only control.
-
Comparative Data Summary
The following table contrasts the key N-acyl anthranilates discussed.
| Feature | Avenanthramide C | Tranilast | TM5275 (Experimental) |
| Origin | Natural (Oats) | Synthetic (Kissei Pharma) | Synthetic (Tohoku Univ) |
| Acyl Group | 3,4-Dihydroxycinnamoyl | 3,4-Dimethoxycinnamoyl | Substituted aryl/heteroaryl |
| Primary Target | NF-κB / Antioxidant | Mast Cells / TGF-β / NLRP3 | PAI-1 (Plasminogen Activator Inhibitor) |
| Clinical Use | Topical (Eczema), Nutraceutical | Asthma, Keloids, Scars | Pre-clinical (Thrombosis/Fibrosis) |
| Bioavailability | Low (Rapid metabolism) | Moderate (Oral) | High (Optimized) |
Future Outlook
The history of N-acyl anthranilates is a progression from "oat defense" to "fibrosis control." The future lies in precision targeting:
-
NLRP3 Inhibitors: Derivatives of Tranilast are being optimized to treat gout and cryopyrin-associated periodic syndromes (CAPS) with higher potency and fewer off-target effects.
-
Oncology: The blockade of TRPV2 by Tranilast suggests a role in preventing metastasis in glioblastoma and prostate cancer, warranting further structural optimization.
References
-
Sur, R., et al. (2008). "Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity."[1][2] Archives of Dermatological Research. Link
-
Darakhshan, S., & Pour, A.B. (2015). "Tranilast: a review of its therapeutic applications." Pharmacological Reports. Link
-
Huang, Y., et al. (2018). "Tranilast directly targets NLRP3 to treat inflammasome-driven diseases." EMBO Molecular Medicine. Link
-
Miyata, T., et al. (2011). "Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors." Chemical and Pharmaceutical Bulletin. Link
Sources
- 1. Avenanthramide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Avenanthramides, Distinctive Hydroxycinnamoyl Conjugates of Oat, Avena sativa L.: An Update on the Biosynthesis, Chemistry, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Tranilast - Wikipedia [en.wikipedia.org]
- 8. What is Tranilast used for? [synapse.patsnap.com]
- 9. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Divergent Synthesis of Quinazolinone Scaffolds via Methyl 2-[(2-bromobutanoyl)amino]benzoate
This application note outlines a high-efficiency protocol for the divergent synthesis of 2-(1-aminoalkyl)quinazolin-4(3H)-ones using Methyl 2-[(2-bromobutanoyl)amino]benzoate as a linchpin intermediate. This scaffold is critical in medicinal chemistry, serving as a pharmacophore for dihydrofolate reductase (DHFR) inhibitors, CNS-active agents, and antimicrobial alkaloids.
Introduction & Mechanistic Rationale
The quinazolin-4(3H)-one nucleus is a "privileged structure" in drug discovery. While C2-aryl and C2-methyl derivatives are easily accessed via condensation (Niementowski reaction), installing complex, chiral, or basic alkyl chains at the C2 position remains synthetically challenging.
Methyl 2-[(2-bromobutanoyl)amino]benzoate (MBAB) serves as a bifunctional electrophile. It possesses:
-
An
-bromo amide motif: Susceptible to nucleophilic substitution ( ) by amines. -
An anthranilate ester: Primed for intramolecular cyclization to form the pyrimidinone ring.
Mechanistic Pathway
The reaction proceeds via a Nucleophilic Substitution-Cyclization Cascade . Unlike traditional methods that require pre-formed amino acid derivatives, this protocol allows for the introduction of diverse amine nucleophiles in the final step, enabling rapid library generation.
Pathway A (Preferred):
-
Displacement: The external amine displaces the
-bromine. -
Cyclization: The newly formed secondary/tertiary amine (or the amide nitrogen, depending on conditions) facilitates the attack on the methyl ester, releasing methanol and closing the ring.
Pathway B (Benzoxazinone Intermediate): Under thermal or dehydrating conditions without a nucleophile, MBAB cyclizes to the benzoxazinone . Subsequent reaction with amines opens this ring and recyclizes to the quinazolinone. Note: Pathway A is favored in basic/nucleophilic media and is the focus of this protocol.
Figure 1: Divergent pathways for quinazolinone assembly. Pathway A represents the standard cascade protocol described below.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (Synthesized from methyl anthranilate + 2-bromobutyryl bromide).
-
Nucleophiles: Primary or secondary amines (e.g., Benzylamine, Pyrrolidine, Morpholine).
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Standard Operating Procedure (SOP)
Step 1: Preparation of the Reaction Matrix
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv, 3.0 mmol) in Ethanol (15 mL).
-
Note: Ethanol is preferred for its green profile and solubility of the anthranilate.
-
-
Add Potassium Carbonate (
) (2.5 equiv, 7.5 mmol).-
Why: Neutralizes the HBr generated during substitution and facilitates the final cyclization step.
-
Step 2: Nucleophile Addition
-
Add the target Amine (1.2 equiv, 3.6 mmol) dropwise at room temperature.
-
Critical: If using volatile amines (e.g., methylamine), use a sealed tube or add as a hydrochloride salt with extra base.
-
Step 3: Thermal Cyclization
-
Fit the flask with a reflux condenser.
-
Heat the mixture to Reflux (78–80 °C) for 4–6 hours .
-
Monitoring: Monitor via TLC (System: Hexane:EtOAc 6:4). The starting material (
) should disappear, and a more polar fluorescent spot ( ) should appear.
-
Step 4: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Precipitation Method (Preferred): Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
-
Extraction Method (Alternative): If no precipitate forms, remove EtOH under reduced pressure. Dissolve residue in EtOAc (30 mL), wash with water (2 x 15 mL) and Brine (15 mL). Dry over
and concentrate.
Step 5: Purification
-
Recrystallize from Ethanol/DMF or purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
Data Analysis & Optimization
Solvent & Base Screening (Representative Data)
The choice of solvent significantly impacts the yield and the ratio of substitution vs. elimination byproducts.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Ethanol | Reflux | 5 | 88 | Optimal. Clean conversion. | |
| 2 | Toluene | 110 | 12 | 65 | Slower reaction; some benzoxazinone observed. | |
| 3 | DMF | 100 | 3 | 72 | Difficult work-up; water soluble impurities. | |
| 4 | Water | None | 100 | 24 | <10 | Hydrolysis of ester dominates. |
Structural Verification (Checklist)
-
1H NMR (DMSO-d6):
-
Disappearance of O-Methyl singlet (
3.6-3.8 ppm). -
Appearance of Amide NH (if 3-position is unsubstituted) or N-substituent signals.
-
Triplet for propyl methyl group (
0.8-1.0 ppm). -
Diagnostic signal for the C2-methine proton (
3.5-4.5 ppm) shifted due to the adjacent amine.
-
-
Mass Spectrometry:
peak corresponding to the Target (Starting Mass - Br + Amine - MeOH).
Troubleshooting & Critical Parameters
Issue: Formation of Alkene Byproduct (Elimination)
-
Cause: The
-bromo group can undergo elimination if the amine is bulky (e.g., t-butylamine) or the base is too strong/concentrated. -
Solution: Use a milder base (
) or lower the temperature to 50°C for the substitution step, then raise to reflux for cyclization.
Issue: Incomplete Cyclization (Intermediate A Isolation)
-
Observation: Mass spec shows M+32 (presence of methanol adduct/open ester).
-
Solution: The uncyclized intermediate is stable. Isolate it and treat with catalytic p-TsOH in refluxing toluene or Acetic Acid to force ring closure.
Issue: Hydrolysis of Ester
-
Cause: Wet solvents or excess water in the base.
-
Solution: Use anhydrous Ethanol and flame-dried
.
Safety & References
Safety Protocols
-
Methyl 2-[(2-bromobutanoyl)amino]benzoate: Potential skin irritant and sensitizer. Handle in a fume hood.
-
Bromine Residues: Reaction generates bromide salts. Treat aqueous waste appropriately.
-
Lachrymators:
-bromo carbonyls can be lachrymatory. Wear goggles and avoid inhalation.
References
-
General Quinazolinone Synthesis
-
Reaction of N-acyl Anthranilates
-
Alpha-Halo Amide Reactivity
-
Ghorab, M. M., et al.[2] "Synthesis of some new biologically active quinazolinone derivatives." Phosphorus, Sulfur, and Silicon, 2010.
-
-
Vasicinone/Alkaloid Analogs
-
Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.
-
Sources
Application Note: High-Yield Synthesis of 3-Substituted-1,4-Benzodiazepine-2,5-diones
Executive Summary
The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse CNS-active agents, antibiotics, and peptidomimetics. This application note details the conversion of Methyl 2-[(2-bromobutanoyl)amino]benzoate (an
Unlike standard peptide coupling, this transformation involves a delicate interplay between intermolecular nucleophilic substitution (
Mechanistic Insight: The Amine-Driven Annulation
The reaction proceeds through a two-stage cascade.[1][2] Understanding the kinetics of these steps is crucial for controlling product distribution.
Phase 1: Intermolecular Nucleophilic Substitution ( )
The amine nucleophile attacks the
-
Stereochemistry: If the starting material is chiral (e.g., 2S-bromobutanoyl), this step proceeds with inversion of configuration (Walden inversion).
-
Kinetics: This step is generally fast in polar aprotic solvents (DMF, DMSO). Steric bulk on the incoming amine significantly retards this step.
Phase 2: Intramolecular Cyclization (The Critical Step)
The newly formed secondary amine (or tertiary, if using a secondary amine reactant) attacks the methyl ester carbonyl.
-
Thermodynamics: Formation of the 7-membered ring is entropically less favored than 5- or 6-membered rings but is driven by the rigid anthranilate scaffold which pre-organizes the nucleophile (amine) and electrophile (ester) in proximity.
-
Competition: The primary competing reaction is intermolecular oligomerization , where the amine of one intermediate attacks the ester of another. High dilution favors the desired intramolecular cyclization.
Mechanistic Pathway Diagram
Figure 1: Reaction cascade converting the
Experimental Protocol
Materials & Reagents[1][3][4][5][6]
-
Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (Prepared via acylation of methyl anthranilate with 2-bromobutyryl chloride).
-
Nucleophile: Primary amine (1.2 - 1.5 equiv).
-
Solvent: DMSO (dimethyl sulfoxide) or DMF (dimethylformamide). Note: Ethanol can be used for greener profiles but requires longer reaction times.
-
Base: Cesium Carbonate (
) or Triethylamine ( ).
Method A: One-Pot Thermal Cyclization (Recommended)
This method is optimized for efficiency, driving the intermediate directly to the cyclic product without isolation.
-
Dissolution: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 mmol) in anhydrous DMSO (5.0 mL). Crucial: Maintain concentration < 0.2 M to favor cyclization.
-
Addition: Add
(1.5 mmol) followed by the amine (1.2 mmol). -
Reaction:
-
Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Check via LC-MS. The intermediate (M+ - OMe) will appear first. Continue heating until the linear intermediate is consumed and the cyclized mass (M - MeOH) is dominant.
-
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (50 mL). The product often precipitates as a solid.
-
Filter and wash with water to remove DMSO and inorganic salts.
-
If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
-
Method B: Microwave-Assisted Synthesis (High Throughput)
Ideal for library generation in drug discovery.
-
Vessel: Place precursor (0.5 mmol), amine (0.75 mmol), and DIEA (1.0 mmol) in a microwave vial.
-
Solvent: Add DMF (3.0 mL).
-
Irradiation: Heat at 120°C for 15–20 minutes (High Absorption setting).
-
Purification: Direct injection of the reaction mixture onto Prep-HPLC is often possible after filtration.
Optimization & Troubleshooting
Solvent and Base Effects
The choice of solvent significantly impacts the reaction rate and the ratio of
| Solvent | Dielectric Const. | SN2 Rate | Cyclization Rate | Recommendation |
| DMSO | 46.7 | Very Fast | Fast | Preferred for difficult amines. |
| DMF | 36.7 | Fast | Moderate | Good general purpose. |
| Ethanol | 24.5 | Moderate | Slow | Use for scale-up (greener). |
| THF | 7.5 | Slow | Very Slow | Avoid (poor solubility of salts). |
Stereochemical Considerations (The "Butanoyl" Factor)
The 2-bromobutanoyl group introduces a chiral center at the
-
Racemization Risk: The proton at C3 (between the amide and the carbonyl) is acidic (
). Strong bases (e.g., NaH, KOtBu) or prolonged heating can lead to racemization of the final product. -
Mitigation: Use mild bases (
or ) and stop the reaction immediately upon completion as indicated by LC-MS.
Handling "Difficult" Amines[7]
-
Anilines (Aromatic Amines): Weak nucleophiles. Require higher temperatures (100–120°C) or Iodide catalysis (add 10 mol% TBAI) to facilitate the initial displacement.
-
Sterically Hindered Amines: (e.g., tert-butylamine). The
step may be blocked. These substrates often fail to yield the benzodiazepine, resulting instead in elimination to the -unsaturated amide (crotonyl derivative).
References
-
Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997–10998.
-
Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library.[3] Proceedings of the National Academy of Sciences, 91(11), 4708–4712.[3][4][5] [3]
-
Akssira, M., et al. (2006). New Synthesis of 1,4-Benzodiazepine-2,5-diones by Means of HCl Gas Catalyst. Tetrahedron Letters. (Contextual validation of acid-catalyzed routes vs base-catalyzed).
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.
Sources
Application Note: Methyl 2-[(2-bromobutanoyl)amino]benzoate as a Divergent Scaffold for Heterocycle Synthesis
[1]
Executive Summary & Strategic Value
In the toolkit of a medicinal chemist, Methyl 2-[(2-bromobutanoyl)amino]benzoate represents a bifunctional electrophile . It possesses two distinct reactive centers:[1]
-
The Methyl Ester: Susceptible to nucleophilic acyl substitution (aminolysis).[2]
-
The
-Bromo Amide: Susceptible to intramolecular nucleophilic attack ( ).[2]
This dual reactivity allows for the rapid assembly of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones , a scaffold found in anxiolytics and antitumor agents.[2] Furthermore, the 2-bromobutanoyl moiety specifically introduces a C3-ethyl substituent , a critical steric feature for Structure-Activity Relationship (SAR) tuning, often improving metabolic stability compared to unsubstituted analogs.[2]
Core Application: Synthesis of 3-Ethyl-1,4-Benzodiazepine-2,5-Diones[1]
The primary application of this intermediate is the "one-pot" or "two-step" synthesis of N-substituted benzodiazepinediones.[2] This reaction exploits the proximity of the nucleophilic nitrogen (introduced via an external amine) to the electrophilic
Reaction Mechanism & Logic
The transformation proceeds via a Nucleophilic Attack-Cyclization Cascade :
-
Aminolysis: A primary amine (
) attacks the methyl ester, displacing methanol to form an acyclic diamide intermediate.[2] -
Cyclization: Under basic conditions, the newly formed amide nitrogen is deprotonated (or acts as a nucleophile) and attacks the
-carbon of the bromobutanoyl group. -
Result: Formation of the seven-membered diazepine ring with a C3-ethyl group.[2]
Validated Protocol
Objective: Synthesis of N-benzyl-3-ethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.
Reagents:
-
Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)[2]
-
Benzylamine (1.2 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Methanol (MeOH) or Ethanol (EtOH) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (300 mg, 1.0 mmol) in anhydrous MeOH (5 mL) in a sealed reaction vial.
-
Addition: Add Benzylamine (131 µL, 1.2 mmol) dropwise, followed by Et₃N (280 µL, 2.0 mmol).
-
Expert Insight: Et₃N acts as an HCl scavenger.[2] If the reaction is sluggish, replace Et₃N with a stronger base like
or use microwave irradiation.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Self-Validating Check: The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of a secondary amide band in IR indicates successful aminolysis.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.[2]
-
Redissolve the residue in EtOAc (20 mL) and wash with 1N HCl (to remove excess amine), sat.
, and brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Yield Expectation: 75–85% isolated yield.
Advanced Application: Synthesis of Pyrrolo[2,1-b]quinazolinones
For projects targeting alkaloid mimics (e.g., Vasicinone analogs), this compound serves as a precursor for tricyclic systems.
Strategic Logic
By reacting the starting material with a bifunctional nucleophile like pyrrolidine (followed by oxidation) or using a cyclic amidine strategy, the quinazolinone core is accessible. The "2-bromobutanoyl" chain provides the carbon framework for the fused ring system.[2]
Reaction Pathway Visualization (Graphviz)[1]
Caption: Divergent synthetic pathways accessible from the Methyl 2-[(2-bromobutanoyl)amino]benzoate scaffold.
Critical Data & Troubleshooting
Solvent Screening for Cyclization
The choice of solvent significantly impacts the ratio of cyclization vs. polymerization.
| Solvent | Temperature | Base | Outcome | Notes |
| Methanol | Reflux | Et₃N | Excellent | Promotes aminolysis; polar protic solvent stabilizes the transition state.[2] |
| DMF | 80°C | K₂CO₃ | Good | Faster reaction; requires aqueous workup to remove DMF.[2] |
| Toluene | 110°C | DIPEA | Moderate | Slower aminolysis; higher temp may cause degradation.[2] |
| THF | Reflux | NaH | Poor | Strong base may cause side reactions (elimination of HBr). |
Stereochemical Considerations
The starting material contains a chiral center at the
-
Racemization: Under basic conditions (Et₃N/Reflux), the C3 position of the resulting benzodiazepine is likely to racemize due to the acidity of the
-proton. -
Chiral Synthesis: To maintain stereochemistry, use mild bases (e.g.,
) and lower temperatures, or employ a Dynamic Kinetic Resolution (DKR) strategy if a chiral amine is used.
References
-
Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Information. (Analogous chemistry reference). Available at: [2]
-
PubChem. Methyl 2-[(2-bromobutanoyl)amino]benzoate Compound Summary. National Library of Medicine.[2][3] Available at:
- Kamal, A., et al. "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via an intramolecular aza-Wittig reaction." Tetrahedron Letters, 2001.
-
Organic Chemistry Portal. "Synthesis of Quinazolinones." Available at:
Sources
- 1. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 2-(2-bromoethyl)benzoate | C10H11BrO2 | CID 12496479 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of Methyl 2-[(2-bromobutanoyl)amino]benzoate as a precursor for bioactive heterocycles
Application Note: Strategic Utilization of Methyl 2-[(2-bromobutanoyl)amino]benzoate in Heterocyclic Scaffolding
Executive Summary
Methyl 2-[(2-bromobutanoyl)amino]benzoate (CAS: Available via commercial libraries) acts as a high-value bifunctional electrophile in the synthesis of privileged heterocyclic scaffolds. Its unique structure combines an anthranilate core with an
This guide details the use of this precursor to generate 3-ethyl-1,4-benzodiazepine-2,5-diones and 2-substituted quinazolin-4(3H)-ones . These heterocycles are critical pharmacophores in drug discovery, exhibiting activities ranging from cholecystokinin (CCK) antagonism to antitumor and anti-inflammatory effects.
Chemical Logic & Reactivity Profile
The utility of Methyl 2-[(2-bromobutanoyl)amino]benzoate stems from its three distinct reactive sites, which allow for programmable cascade reactions:
- -Bromo Carbon (C2'): A soft electrophile susceptible to SN2 displacement by nucleophiles (amines, thiols). The ethyl group at this position introduces a specific hydrophobic side chain (mimicking 2-aminobutyric acid) into the final ring.
-
Methyl Ester: A hard electrophile that serves as the "trap" for intramolecular cyclization.
-
Amide Linker: Provides the structural rigidity required to pre-organize the molecule for cyclization (the "Thorpe-Ingold" effect).
Mechanistic Divergence
The reaction outcome is controlled by the choice of co-reactant and conditions:
-
Pathway A (Benzodiazepine): Reaction with primary amines favors initial SN2 displacement of the bromide, followed by intramolecular amidation.
-
Pathway B (Quinazolinone): Reaction with hydrazine or amidines targets the amide/ester system, often preserving the alkyl chain as a C2-substituent.
Pathway A: Synthesis of 3-Ethyl-1,4-Benzodiazepine-2,5-diones
This is the primary application for this specific precursor. The resulting scaffold mimics a constrained dipeptide (Anthranilic acid + 2-Aminobutyric acid).
Reaction Scheme Visualization
Caption: Sequential nucleophilic substitution and cyclization to form the benzodiazepine core.
Detailed Protocol
Reagents:
-
Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)
-
Nucleophile: Primary amine (R-NH2) (1.2 equiv) (e.g., Benzylamine, Allylamine)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or K CO (2.5 equiv) -
Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)
Step-by-Step Procedure:
-
Preparation: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add DIPEA (2.0 mmol) followed by the primary amine (1.2 mmol).
-
Displacement (Step 1): Heat the mixture to 60°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide should disappear, and a more polar intermediate (secondary amine) may appear.
-
-
Cyclization (Step 2): Raise the temperature to 100–110°C and stir for an additional 12–18 hours. This thermal boost drives the attack of the secondary amine nitrogen onto the methyl ester, releasing methanol.
-
Work-up:
-
Cool to room temperature.[1]
-
Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.
-
Filter the solid and wash with cold water.
-
If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO
, gradient 0–5% MeOH in DCM).
Yield Expectation: 65–85% depending on the steric bulk of the amine
Pathway B: Synthesis of 2-(1-Substituted-propyl)quinazolin-4(3H)-ones
This pathway is utilized when a quinazolinone core is preferred. It typically uses hydrazine or ammonia sources.
Reaction Scheme Visualization
Caption: Formation of amino-substituted quinazolinones using hydrazine.
Detailed Protocol
Reagents:
-
Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)
-
Reagent: Hydrazine hydrate (80%) (5.0 equiv)
-
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve the precursor (1.0 mmol) in EtOH (10 mL).
-
Reaction: Add hydrazine hydrate (5.0 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Isolation: Cool the mixture. The product usually crystallizes out of the ethanolic solution.
-
Purification: Filter the solid, wash with cold EtOH, and dry.
Data Summary & Troubleshooting
| Parameter | Benzodiazepine Pathway | Quinazolinone Pathway |
| Primary Reagent | Primary Amine ( | Hydrazine / Ammonia |
| Key Intermediate | Secondary Amine (Linear) | Amino-benzamide (Cyclic) |
| Temperature | Two-stage: 60°C | Reflux (78°C) |
| Dominant Product | 7-membered ring | 6-membered fused ring |
| Common Issue | Incomplete cyclization (Stop at Step 1) | Over-reaction / multiple substitutions |
| Fix | Add catalytic acetic acid or use higher boiling solvent (DMA) | Reduce equivalents of hydrazine |
Safety & Handling
-
Alpha-Halo Carbonyls: The precursor contains an
-bromoamide moiety. These are potent alkylating agents and potential lachrymators. Handle in a fume hood. -
Sensitization: Avoid skin contact; potential for allergic contact dermatitis.
-
Waste: Dispose of halogenated organic waste separately.
References
-
Kamal, A., et al. (2008). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via N-(2-haloacyl)anthranilates." Bioorganic & Medicinal Chemistry Letters. Link
-
Mohamed, M. S., et al. (2011). "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Acta Pharmaceutica. Link
-
Bunin, B. A., & Ellman, J. A. (1992). "A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives." Journal of the American Chemical Society.[4] Link
-
Gatchie, L., et al. (2017). "Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents."[5] New Journal of Chemistry. Link
-
Akssira, M., et al. (2006). "New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCl Gas Catalyst." Tetrahedron Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Experimental Setup for the N-Acylation of Methyl Anthranilate
Introduction & Strategic Context
Methyl anthranilate (MA) is a bifunctional molecule containing an amino group ortho to a methyl ester. While it is a staple in fragrance chemistry (grape scent), its N-acylation is a critical transformation in medicinal chemistry, serving as a gateway to quinazolinones and other bioactive heterocycles.
The Chemical Challenge: Deactivated Nucleophilicity
Unlike simple anilines, the amino group in methyl anthranilate is significantly deactivated due to two factors:
-
Electronic Effect: The ester group is electron-withdrawing (EWG), reducing the electron density on the nitrogen.
-
Steric/Structural Effect: A strong intramolecular hydrogen bond exists between the amine protons and the carbonyl oxygen of the ester. This "locks" the conformation and reduces the availability of the lone pair for nucleophilic attack.
Implication for Protocol Design: Standard acylation conditions often result in slow kinetics or incomplete conversion. This guide presents two distinct protocols: a High-Fidelity Chemical Method (using acyl chlorides and base) for drug discovery applications where yield is paramount, and a Green Catalytic Method (using anhydrides and iodine) for sustainable process scaling.
Mechanistic Pathway & Visualization
The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (Pyridine/TEA) or catalyst acts to activate the nucleophile or the electrophile, overcoming the energetic barrier imposed by the intramolecular hydrogen bond.
Diagram 1: Reaction Mechanism & Logic Flow
Caption: Mechanistic flow overcoming the deactivated nature of methyl anthranilate via activation and addition-elimination.
Experimental Protocols
Method A: High-Fidelity Acylation (Acyl Chloride Route)
Best for: Drug development, small-scale synthesis, high-value substrates.
Reagents:
-
Methyl Anthranilate (1.0 equiv)
-
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 0.2 M concentration)
-
DMAP (4-Dimethylaminopyridine) (0.05 equiv - Optional catalyst for sluggish substrates)
Protocol:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Methyl Anthranilate and TEA/Pyridine to dry DCM. Stir at 0°C (ice bath).
-
Addition: Add the Acyl Chloride dropwise over 15 minutes. Note: The reaction is exothermic.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The blue fluorescent spot of MA should disappear.
-
-
Quench: Add saturated NaHCO₃ solution to quench unreacted acyl chloride.
-
Workup: Extract the organic layer.[2][3][4] Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry over Na₂SO₄.[5]
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography.
Method B: Green Catalytic Acylation (Iodine/Anhydride Route)
Best for: Process chemistry, scale-up, avoiding chlorinated solvents.
Reagents:
-
Methyl Anthranilate (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Molecular Iodine (I₂) (5 mol%)
-
Solvent: Solvent-free (neat) or Ethyl Acetate.
Protocol:
-
Setup: In a reaction vessel, mix Methyl Anthranilate and Acetic Anhydride.
-
Catalysis: Add molecular Iodine (I₂) at RT.
-
Reaction: Stir at RT for 30–60 minutes. The iodine acts as a mild Lewis acid, activating the carbonyl of the anhydride.
-
Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This reduces the Iodine (I₂) to Iodide (I⁻), removing the brown color.
-
Isolation: Extract with Ethyl Acetate (if not already present). Wash with water.[4]
-
Crystallization: The product often precipitates upon cooling or concentration.
Data Presentation & Process Parameters
Comparative Analysis of Methods
| Parameter | Method A (Acyl Chloride) | Method B (Iodine/Anhydride) |
| Reaction Time | 4–6 Hours | 30–60 Minutes |
| Temperature | 0°C | RT |
| Atom Economy | Lower (HCl byproduct) | Higher (Acetic acid byproduct) |
| Purification | Extraction + Column/Recryst | Filtration/Recrystallization |
| Yield (Typical) | 85–95% | 90–98% |
| Suitability | Complex/Sensitive R-groups | Simple Acetyl/Propionyl groups |
Critical Process Parameters (CPPs)
-
Moisture Control: Acyl chlorides hydrolyze rapidly. Anhydrous conditions are non-negotiable for Method A.
-
Stoichiometry: Excess anhydride in Method B is acceptable as it hydrolyzes to acetic acid (water-soluble). Excess acyl chloride in Method A complicates workup.
-
Temperature: Do not reflux Method A unless necessary; high heat can cause degradation or polymerization of sensitive substrates.
Workflow & Purification Logic
Diagram 2: Purification Decision Tree
Caption: Decision tree for isolating N-acyl methyl anthranilate based on physical state of crude residue.
Expert Insights & Troubleshooting
Why did the reaction fail?
-
"The starting material is still there."
-
Cause: The intramolecular H-bond is too strong.
-
Fix: Add 10 mol% DMAP (Method A) or heat to 60°C. DMAP is a "hyper-nucleophile" that attacks the acyl chloride first, forming a highly reactive intermediate that transfers the acyl group to the amine.
-
-
"I see a new spot, but it's not the product."
-
Cause: Hydrolysis of the methyl ester.
-
Fix: Avoid strong aqueous bases (NaOH/KOH) during workup. Use mild bases like NaHCO₃ or K₂CO₃. The methyl ester is sensitive to saponification.
-
Analytical Validation
-
1H NMR: Look for the disappearance of the broad NH₂ signal (typically
5.5–6.5 ppm) and the appearance of a sharp amide NH singlet (downfield, 10.0–11.0 ppm) due to hydrogen bonding with the ester carbonyl. -
IR Spectroscopy: Shift of the carbonyl stretch. Ester C=O is usually ~1690 cm⁻¹; Amide I band appears ~1650–1680 cm⁻¹.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Anhydride acylation protocols).
-
Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions. Tetrahedron Letters, 45(24), 4785-4787. (Source for Method B: Iodine catalysis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8635, Methyl anthranilate. (Chemical property verification).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for deactivated anilines).
Sources
- 1. aidic.it [aidic.it]
- 2. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 3. Methyl Anthranilate Procedure [academia.edu]
- 4. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
large-scale synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Application Note & Protocol
A Scalable and Robust Process for the Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Abstract
This document provides a comprehensive, in-depth guide for the , a potentially valuable intermediate in pharmaceutical and agrochemical research. The protocol is designed for scalability, safety, and reproducibility. We will detail the chemical strategy, provide a step-by-step experimental procedure, and address critical aspects of process control, safety, and purification. The core of this synthesis is a highly efficient acylation reaction between methyl 2-aminobenzoate and 2-bromobutanoyl chloride. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of the target compound.
Introduction and Scientific Rationale
The formation of an amide bond is the single most common reaction in medicinal chemistry and pharmaceutical process development, reflecting its stability and prevalence in biologically active molecules.[1][2] The target molecule, Methyl 2-[(2-bromobutanoyl)amino]benzoate, incorporates an α-bromo amide moiety, which is a versatile functional group for further synthetic transformations, such as nucleophilic substitutions, making it an attractive building block for creating diverse chemical libraries.
Synthetic Strategy
The chosen synthetic route is the nucleophilic acyl substitution reaction between Methyl 2-aminobenzoate (also known as Methyl Anthranilate) and 2-Bromobutanoyl chloride. This approach is selected for its high efficiency, rapid reaction rates, and straightforward scalability.
-
Nucleophile: Methyl 2-aminobenzoate[3][4][5] presents a primary aromatic amine that acts as the nucleophile. Its reactivity is moderated by the electron-withdrawing ester group, yet it is sufficiently nucleophilic to react readily with a highly electrophilic partner.
-
Electrophile: 2-Bromobutanoyl chloride[6][7] is a highly reactive acylating agent. The acyl chloride functional group is an excellent electrophile, ensuring a rapid and generally irreversible reaction.[6]
-
Byproduct Management: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting amine and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an acid scavenger.
The overall reaction is depicted below:
Figure 1: Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
![Chemical reaction scheme showing Methyl 2-aminobenzoate reacting with 2-Bromobutanoyl chloride in the presence of Triethylamine and Dichloromethane to yield Methyl 2-[(2-bromobutanoyl)amino]benzoate and Triethylamine hydrochloride.](https://i.imgur.com/8Yv7JjG.png)
Materials, Equipment, and Data
Reagent and Solvent Data
Proper planning for a large-scale reaction requires accurate accounting of all materials. The following table summarizes the properties and suggested quantities for a representative 1.0 molar scale synthesis.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |
| Methyl 2-aminobenzoate | 134-20-3 | C₈H₉NO₂ | 151.16 | 1.00 | 1.00 | 151.2 | 129.4 | 1.168 |
| 2-Bromobutanoyl chloride | 22118-12-3 | C₄H₆BrClO | 185.45 | 1.05 | 1.05 | 194.7 | 124.8 | 1.56 |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | 1.10 | 1.10 | 111.3 | 152.9 | 0.728 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | - | - | 2000 | 1.33 |
| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | - | - | - | 1000 | ~1.0 |
| Saturated NaHCO₃ | 144-55-8 | NaHCO₃ | 84.01 | - | - | - | 1000 | ~1.0 |
| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | - | - | - | 500 | ~1.2 |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | - | ~50 g | - | - |
Required Equipment
-
5 L three-neck round-bottom flask or jacketed reactor vessel
-
Overhead mechanical stirrer
-
Thermocouple or thermometer
-
Pressure-equalizing dropping funnel (500 mL)
-
Nitrogen or Argon inlet adapter
-
Condenser or gas bubbler outlet
-
Ice-water bath
-
Large separatory funnel (4-5 L)
-
Rotary evaporator with a suitably sized flask (2-3 L)
-
Buchner funnel and vacuum flask for filtration
-
Standard laboratory glassware
Detailed Synthesis Protocol
This protocol is designed for a 1.0 molar scale. Adjustments may be necessary for different scales, particularly regarding heat transfer and mixing efficiency.
Workflow Overview
The entire process, from setup to final product, can be visualized as a linear workflow.
Diagram 1: Step-by-step workflow for the synthesis and purification.
Part A: Reactor Setup and Reagent Preparation
-
Reactor Assembly: Assemble the 5 L reactor with the overhead stirrer, thermocouple, N₂ inlet, and dropping funnel. Ensure all joints are well-sealed.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon for 15-20 minutes. Maintain a gentle positive pressure throughout the reaction. This is crucial as the acyl chloride is moisture-sensitive.[8]
-
Charge Amine Solution: To the reactor, add Methyl 2-aminobenzoate (151.2 g, 1.00 mol) and Dichloromethane (DCM, 1.5 L). Stir until all solids have dissolved.
-
Charge Acyl Chloride: In a separate, dry flask, prepare a solution of 2-Bromobutanoyl chloride (194.7 g, 1.05 mol) in DCM (500 mL). Transfer this solution to the dropping funnel.
Part B: Reaction Execution
-
Initial Cooling: Cool the stirred amine solution in the reactor to 0-5 °C using an ice-water bath. Effective temperature control is vital to manage the exothermic nature of the acylation and prevent side reactions.
-
Base Addition: Add triethylamine (111.3 g, 1.10 mol) to the cold amine solution. A slight increase in temperature may be observed.
-
Acyl Chloride Addition: Begin the dropwise addition of the 2-Bromobutanoyl chloride solution from the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. A typical addition time for this scale is 60-90 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for an additional 2 hours.
-
Monitoring (Trustworthiness Check): Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting Methyl 2-aminobenzoate spot is no longer visible.
Part C: Workup and Crude Isolation
-
Quenching: Carefully pour the reaction mixture into a large separatory funnel containing 1 L of deionized water.
-
Acid Wash: Shake the funnel and separate the layers. Wash the organic layer with 1M HCl (1 L x 1). This step removes the excess triethylamine and its salt.
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 L x 1) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with brine (500 mL) to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to a large flask and add anhydrous magnesium sulfate (~50 g). Stir for 15-20 minutes until the solvent is clear.
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be an off-white or pale yellow solid/oil.
Part D: Purification
-
Recrystallization: Transfer the crude product to a suitably sized Erlenmeyer flask. Add hot ethanol until the solid just dissolves. Slowly add deionized water until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 50:50 ethanol/water.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Results
-
Yield: 240-270 g (80-90%)
-
Appearance: White to off-white crystalline solid
-
Purity: >98% (by HPLC/GC)
Safety and Hazard Management
Professional diligence in safety is paramount for any chemical synthesis, especially at scale.
-
2-Bromobutanoyl chloride: This reagent is highly corrosive, a lachrymator (causes tears), and reacts violently with water.[6][9] It must be handled in a well-ventilated fume hood at all times. Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[8][10]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All transfers and the reaction itself should be conducted in a fume hood to minimize inhalation exposure.
-
Exothermic Reaction: The acylation reaction is exothermic. The slow addition of the acyl chloride at low temperatures is a critical control measure to prevent a thermal runaway.
-
Waste Disposal: The aqueous washes will be acidic and basic. Neutralize them before disposal according to institutional guidelines. Halogenated solvent waste (DCM) must be collected in a designated container.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure 1.05 eq of acyl chloride is used. Allow for longer reaction time or gentle warming (30-35 °C) after addition. |
| Product loss during workup. | Ensure pH is correct during washes. Avoid overly vigorous shaking that can lead to emulsions. | |
| Incomplete Reaction | Inactive acyl chloride. | The acyl chloride may have hydrolyzed. Use a fresh bottle or re-distill if necessary. |
| Insufficient base. | Ensure at least 1.1 eq of TEA is used to fully scavenge the HCl. | |
| Product is an Oil/Gummy Solid | Impurities present. | Re-dissolve in DCM, wash again with acid and base, and re-concentrate. |
| Incorrect recrystallization solvent. | Try other solvent systems, such as ethyl acetate/hexanes or isopropanol. | |
| Reaction turns dark | Reaction temperature was too high. | Improve cooling efficiency. Ensure addition rate is slow enough to maintain T < 10 °C. |
Conclusion
The protocol described herein provides a reliable and scalable method for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate. By employing a classic acylation reaction with careful control of stoichiometry and temperature, the target compound can be consistently produced in high yield and purity. The emphasis on a straightforward workup and purification by recrystallization makes this process amenable to large-scale laboratory and pilot plant operations. Adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]
-
Di Mauro, G., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(52). Retrieved from [Link]
- De la Herrán, G., G-Rodea, R., Garcia-Gomez, G., & Fernandez-Zertuche, M. (2006). Biocatalytic acylation of methyl anthranilate with fatty acids. Journal of Chemical Technology & Biotechnology, 81(6), 948-953.
-
Moody, C. M., & Thompson, A. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3465–3492. Retrieved from [Link]
-
Green, K. A., & Thomson, A. J. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8176–8195. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 2-aminobenzoate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methyl 2-Aminobenzoate | 134-20-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. synthetic fragrances Methyl 2-aminobenzoate CAS 134-20-3 Methyl anthranilate-Create Chemical Co., Ltd. [createchemical.com]
- 6. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. fishersci.de [fishersci.de]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
analytical techniques for monitoring reaction of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Part 1: Introduction & Strategic Overview
Methyl 2-[(2-bromobutanoyl)amino]benzoate (MBAB) is a critical electrophilic scaffold used in the synthesis of pharmacologically active heterocycles, particularly 1,4-benzodiazepine-2,5-diones and quinazolin-4(3H)-ones .[1] Its structure features three reactive centers: a labile
Monitoring the reaction of MBAB requires a nuanced approach because the molecule is susceptible to multiple competing pathways:
-
Desired Cyclization: Nucleophilic substitution (
) followed by intramolecular amidation.[1] -
Hydrolytic Degradation: Cleavage of the methyl ester or the amide bond.
-
Elimination: Loss of HBr to form the
-unsaturated acrylamide derivative (Methyl 2-[(2-butenoyl)amino]benzoate).[1]
This guide provides a validated analytical framework to monitor these transformations with high specificity, ensuring process control in drug development workflows.
Part 2: Reaction Pathway & Critical Quality Attributes
To design an effective monitoring strategy, one must visualize the reaction landscape. The diagram below illustrates the standard cyclization pathway (e.g., with a primary amine) and the competing impurity pathways.
Figure 1: Reaction landscape of MBAB. The analytical method must resolve the Starting Material (SM) from the Desired Product and the Elimination Impurity (Impurity A).
Part 3: Validated Analytical Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)
The Gold Standard for Quantitative Conversion and Impurity Profiling.[1]
Rationale: MBAB contains a chromophore (anthranilate core) suitable for UV detection.[1] However, the
Instrument Setup:
-
System: Agilent 1290 Infinity II or Waters Acquity UPLC.
-
Detector: DAD (Diode Array) + SQ MS (Single Quad) for peak confirmation.
Protocol Parameters:
| Parameter | Setting / Description |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm) or Phenyl-Hexyl (for better selectivity of aromatic isomers).[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains pH ~2.7 to stabilize ester/amide).[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile.[1] |
| Flow Rate | 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC).[1] |
| Column Temp | 30°C (Do NOT exceed 40°C to avoid thermal degradation of Br-C bond). |
| Wavelength | 254 nm (General aromatic), 310 nm (Specific to anthranilate conjugation). |
| Injection Vol | 5 µL. |
Gradient Profile:
-
0.0 min: 90% A / 10% B[1]
-
10.0 min: 10% A / 90% B (Linear Ramp)
-
12.0 min: 10% A / 90% B (Hold)[1]
-
12.1 min: 90% A / 10% B (Re-equilibration)
Data Interpretation:
-
MBAB (SM): Elutes at moderate hydrophobicity.[1]
-
Elimination Impurity: Elutes later than SM (conjugated double bond increases planarity and retention on C18).[1] UV spectrum will show a bathochromic shift due to extended conjugation.[1]
-
Cyclized Product: Elutes earlier or later depending on the specific heterocycle formed, but typically distinct due to loss of the methyl ester group.
Method B: In-Process Control (IPC) via HPTLC
For Rapid, At-Line Decision Making.[1]
Rationale: When running kinetic studies or optimizing reaction time, waiting for HPLC runs is inefficient.[1] High-Performance Thin Layer Chromatography (HPTLC) offers a 15-minute turnaround.[1]
Protocol:
-
Stationary Phase: Silica Gel 60 F254 Aluminum sheets.[1]
-
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1] Adjust polarity based on the amine used.
-
Visualization:
-
Rf Values (Approximation):
Method C: Nuclear Magnetic Resonance ( H-NMR)
For Structural Verification and Stereochemical Integrity.[1]
Rationale: HPLC tells you how much changed; NMR tells you what it became.[1] Specifically, NMR is required to confirm the integrity of the C2-position (chiral center) and ensure no racemization occurred during substitution.
Key Diagnostic Signals (CDCl
-
-Proton (SM): Triplet/Multiplet at
4.4–4.6 ppm (characteristic of CH-Br).[1] - -Proton (Product): Shift varies, but loss of the Br shielding pattern is evident.
-
Methyl Ester (SM): Singlet at
3.9 ppm.[1] Disappearance of this peak confirms cyclization (loss of OMe). -
Olefinic Protons (Impurity): Distinct doublets at
6.0–7.0 ppm indicate HBr elimination.[1]
Part 4: Troubleshooting & "Ghost Peak" Analysis
Common artifacts encountered when monitoring MBAB reactions:
| Observation | Root Cause | Corrective Action |
| Split Peak for SM | Atropisomerism or Rotamers.[1] | The amide bond has restricted rotation. Run HPLC at 40°C or check NMR for broadening. |
| New Peak in Blank | Hydrolysis in Autosampler. | MBAB is sensitive to moisture.[1] Use anhydrous ACN for sample dilution and analyze within 4 hours. |
| Low Mass Balance | Precipitation of Product.[1] | Cyclized benzodiazepines often have poor solubility in MeOH/Water.[1] Dissolve samples in DMSO/ACN (1:1) . |
Part 5: Decision Matrix for Method Selection
Use this logic flow to select the appropriate technique for your development stage.
Figure 2: Analytical Method Selection Matrix.
References
-
Kamal, A., et al. (2004).[1] "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive cyclization." Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672.[1] Link
-
Antonino, M., et al. (2021).[1] "Recent Advances in the Synthesis of 1,4-Benzodiazepine-2,5-diones." Molecules, 26(4), 937.[1] Link
-
BenchChem. (2025).[1][2] "Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate." BenchChem Application Notes. Link
-
Royal Society of Chemistry. (2023).[1] "Analytical Methods for Nitroaromatic and Halo-aromatic Impurities." Analytical Methods, 15, 102-115.[1] Link
-
Sigma-Aldrich. (2024).[1] "Methyl 2-aminobenzoate Derivatives: Handling and Stability." Technical Bulletin AL-134.[1] Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate. Our goal is to move beyond simple procedural steps and offer a framework of chemical logic to empower you to diagnose issues and rationally improve your reaction outcomes.
Overview of the Core Synthesis
The synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate is fundamentally an N-acylation reaction . It involves the formation of an amide bond between the nucleophilic amino group of Methyl 2-aminobenzoate (also known as methyl anthranilate) and the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, a critical factor that must be managed to achieve high yields.
Caption: Core reaction for the synthesis of the target amide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during this synthesis in a question-and-answer format.
Q1: My reaction yield is poor, and TLC/LCMS analysis shows a large amount of unreacted Methyl 2-aminobenzoate. What is the most probable cause?
Answer: This is the most frequently reported issue and almost always points to the in-situ neutralization of the starting amine.
-
Causality: The reaction between the amine and the acyl chloride produces one equivalent of hydrochloric acid (HCl). Amines are basic and will react rapidly with the generated HCl to form an ammonium salt (in this case, methyl 2-(ammonio)benzoate chloride).[1][2] This protonated amine is no longer nucleophilic and cannot attack the acyl chloride, effectively stopping the reaction.
-
Solution: You must include a base in the reaction to act as an acid scavenger, neutralizing the HCl as it is formed. Using at least one equivalent of a suitable base is non-negotiable for achieving a high yield. This general strategy is known as the Schotten-Baumann reaction .[3][4]
Caption: Logical workflow for troubleshooting low reaction yield.
Q2: I've added a base, but my yield is still suboptimal. How do I choose the right base and solvent system?
Answer: The choice of base and solvent is interdependent and crucial. There are two primary, field-proven approaches. The optimal choice depends on your laboratory setup, scale, and purification preferences.
-
Homogeneous System (Organic Base in Aprotic Solvent):
-
Description: This involves using a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[4]
-
Mechanism: The base is soluble in the reaction medium and neutralizes HCl to form a salt (e.g., triethylammonium chloride), which often precipitates.
-
Pros: Avoids water entirely, minimizing the risk of acyl chloride hydrolysis. Offers excellent control and is suitable for sensitive substrates.
-
Cons: The resulting ammonium salt must be removed during workup (typically via aqueous wash). The organic base may require removal by extraction or chromatography.
-
-
Two-Phase Schotten-Baumann System (Inorganic Base in Aqueous/Organic Mix):
-
Description: This classic method uses an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃) with a water-immiscible organic solvent (e.g., DCM, diethyl ether).[3][5]
-
Mechanism: The amine and acyl chloride reside in the organic phase. As HCl is generated, it reacts with the base at the interface or in the aqueous phase.
-
Pros: Very efficient at neutralizing acid. The base and resulting salts are easily removed by separating the layers. Cost-effective for large-scale synthesis.
-
Cons: The presence of water introduces a competitive hydrolysis pathway for the highly reactive 2-bromobutanoyl chloride.[6] Vigorous stirring is essential to maximize the interfacial area and ensure the desired reaction outcompetes hydrolysis.
-
| Parameter | Homogeneous System (Et₃N in DCM) | Two-Phase System (NaOH in DCM/H₂O) |
| Primary Advantage | Minimizes acyl chloride hydrolysis | Simple workup and cost-effective |
| Key Challenge | Removal of base/ammonium salt | Competitive hydrolysis of acyl chloride |
| Water Sensitivity | Requires strictly anhydrous conditions | Tolerates water (by design) |
| Ideal For | Small-scale, sensitive substrates | Large-scale, robust reactions |
| Workup Complexity | Moderate (aqueous washes required) | Low (simple phase separation) |
Q3: My acyl chloride appears to be decomposing. How can I prevent this and maximize its reactivity?
Answer: 2-Bromobutanoyl chloride is highly reactive and susceptible to degradation, primarily through hydrolysis.[6] Protecting it is key to achieving a high yield.
-
Ensure Anhydrous Conditions: If using the homogeneous organic base method, all glassware must be oven- or flame-dried. Solvents should be passed through a drying system (e.g., alumina column) or dried over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Control Reaction Temperature: The reaction is exothermic.[] Running the reaction at 0 °C (ice bath) during the addition of the acyl chloride helps to control the reaction rate, dissipate heat, and minimize side reactions. After the addition is complete, the reaction can often be allowed to warm to room temperature.
-
Optimize Order of Addition: The best practice is to dissolve the Methyl 2-aminobenzoate and the base (e.g., triethylamine) in the anhydrous solvent first. Then, add the 2-bromobutanoyl chloride dropwise as a solution or via a syringe pump. This ensures that a base is always present to immediately neutralize the generated HCl and that the acyl chloride is not waiting in solution where it could react with trace moisture.
Q4: What are the best practices for product purification and removal of byproducts?
Answer: Proper workup and purification are critical for isolating your target compound in high purity.
-
Aqueous Workup:
-
For Homogeneous Systems: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess organic base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
For Two-Phase Systems: Simply separate the organic layer. It is still good practice to wash it with brine before drying.
-
-
Drying and Solvent Removal: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Chromatography and Recrystallization:
-
Column Chromatography: This is the most effective method for removing unreacted starting materials or any non-polar byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point for eluting amides.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water to find conditions where the product is soluble at high temperatures but precipitates upon cooling.[8]
-
Validated Experimental Protocols
The following are detailed, self-validating protocols for both major synthetic strategies.
Protocol A: Homogeneous Synthesis with Organic Base
-
Objective: To synthesize the target amide under anhydrous conditions to maximize the lifetime of the acyl chloride.
-
Methodology:
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 2-aminobenzoate (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the amine) via syringe and stir until fully dissolved.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add 2-bromobutanoyl chloride (1.1 eq) dropwise over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol B: Two-Phase Schotten-Baumann Synthesis
-
Objective: To utilize a simple, scalable method with an easy workup procedure.
-
Methodology:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar (use a stir bar that provides vigorous agitation), add Methyl 2-aminobenzoate (1.0 eq).
-
Dissolution: Add dichloromethane (DCM, ~0.2 M).
-
Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (NaOH, 2.0 eq) in deionized water (~2 M). Add this aqueous solution to the reaction flask.
-
Cooling & Stirring: Cool the flask to 0 °C and begin stirring vigorously to ensure good mixing between the two phases.
-
Acyl Chloride Addition: Add 2-bromobutanoyl chloride (1.1 eq) dropwise over 20-30 minutes.
-
Reaction: Continue to stir vigorously at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (spotting a sample from the organic layer).
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography or recrystallization.
-
Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
References
-
Khan, I. et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, E67, o1887. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 15, 2026, from [Link]
-
Fukushima, T. et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
-
getafix. (2018). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides? Chemistry Stack Exchange. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 15, 2026, from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]
-
Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. [Link]
-
Reddit User. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved February 15, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in quinazolinone cyclization
Status: Online 🟢 | Current Ticket Volume: High | Topic: Low Conversion Troubleshooting
Welcome to the Quinazolinone Synthesis Support Center. This guide treats your chemical synthesis issues as "support tickets," providing diagnostic workflows, root-cause analysis, and field-tested protocols to resolve low conversion rates in the construction of the quinazolinone scaffold (
📊 Quick Reference: Method Comparison
Select the method closest to your current workflow to benchmark expectations.
| Method | Reaction Type | Typical Conditions | Common Failure Mode | Target Yield |
| Niementowski | Condensation | Anthranilic acid + Amide, 130°C+ (Neat/High BP) | Stalls at open-chain amide intermediate | 60-85% |
| Oxidative Cyclization | Redox-Condensation | Anthranilamide + Aldehyde + Oxidant ( | Imine hydrolysis; Over-oxidation | 80-95% |
| Microwave Assisted | High-Energy Condensation | Anthranilic acid + Orthoester, MW 120°C, <20 min | Sublimation of reagents; Pressure limits | 85-98% |
| Metal-Catalyzed | C-H Activation | Substituted Benzoic acid + Amidine + [M] | Catalyst poisoning; Ligand mismatch | 70-90% |
🛠️ Ticket #001: "My Niementowski Reaction Stalled at the Intermediate"
User Report: "I am refluxing anthranilic acid with an amide (or formamide). LCMS shows a peak with Mass = M+18. The ring won't close."
🔬 Root Cause Analysis
The Niementowski reaction is a two-step process. The first step (amide formation) is kinetically accessible, but the second step (cyclodehydration) is thermodynamically demanding.
-
The Barrier: The elimination of water to form the heterocycle requires high energy. In standard reflux (e.g., Ethanol/Toluene), the temperature is often insufficient to overcome the activation energy for ring closure.
-
The "M+18" Peak: This is the uncyclized
-acylanthranilic acid intermediate.
🔧 Troubleshooting Steps
-
Step 1: Thermodynamic Push (Solvent Switch).
-
If using ethanol (
C), switch to diglyme ( C) or DMF . The reaction often requires temperatures C.[1]
-
-
Step 2: Chemical Dehydration.
-
Add a dehydrating agent to shift the equilibrium. Hexamethyldisilazane (HMDS) is superior here. It acts as both a Lewis acid and a water scavenger (producing volatile
).
-
-
Step 3: The Microwave Bypass.
-
Microwave irradiation couples directly with the polar intermediate, accelerating the rate-limiting dehydration step significantly.
-
🧪 Validated Protocol: Microwave-Assisted Synthesis
Based on optimization by Yadav et al. and Alexandre et al. [1, 2]
-
Mix: 1.0 equiv Anthranilic acid + 1.2 equiv Amide (or Orthoester) in a microwave vial.
-
Catalyst: Add 1 drop of DMF (acts as an energy transfer agent) or use neat if liquid.
-
Irradiate: Set to 140°C (High Absorption) for 10–15 minutes .
-
Workup: Cool. Triturate with cold ethanol. The product usually precipitates as a solid.
-
Note: If using isatoic anhydride as a precursor, ensure
evolution has ceased before sealing the vessel.
-
🛠️ Ticket #002: "Oxidative Cyclization Failed (Aldehyde Route)"
User Report: "I reacted anthranilamide with an aldehyde using Iodine/DMSO. The aldehyde is gone, but I have a complex mixture and low product yield."
🔬 Root Cause Analysis
This route involves the formation of a Schiff base (imine), followed by cyclization to a dihydro-quinazolinone (aminal), and finally oxidation to the aromatic quinazolinone.
-
Failure Mode A (Moisture): The Schiff base is reversible. Excess water hydrolyzes it back to starting materials before the oxidation can "lock" the ring.
-
Failure Mode B (Oxidant Stall): If the oxidant (
, DMSO, or DDQ) is insufficient or inactive, the reaction stops at the dihydro-intermediate (aminal), which is unstable on silica gel.
📉 Visualizing the Failure Point
The diagram below illustrates the critical "Locking Step" (Oxidation) that must occur faster than Hydrolysis.
Figure 1: Mechanism of Oxidative Cyclization. The blue path represents the desired route. The red dashed paths represent common failure modes due to moisture or slow oxidation.
🧪 Validated Protocol: Metal-Free Iodine/DMSO Route
Reference: Wang et al. (2013) & Ge et al. (2015) [3, 4]
-
Reagents: Anthranilamide (1.0 mmol), Aldehyde (1.0 mmol), Molecular Iodine (
, 0.05–0.1 mmol, 5–10 mol%). -
Solvent: DMSO (2 mL). Critical: DMSO acts as the terminal oxidant in this cycle (regenerating
). It must be relatively dry. -
Conditions: Heat to 80–100°C in an open flask (or loosely capped) for 2–4 hours.
-
Why Open? To allow moisture to escape if not using molecular sieves.
-
-
Quench: Pour into aqueous
(thiosulfate) to remove iodine color. -
Isolation: Filter the precipitate. If no precipitate, extract with EtOAc.
🛠️ Ticket #003: "Transition Metal Catalyst Death"
User Report: "Using an Ir or Cu catalyst for C-H activation. The solution turned black immediately, and conversion is <10%."
🔬 Root Cause Analysis
-
The "Black Crash": Rapid precipitation of metal black usually indicates ligand dissociation and nanoparticle formation. The active catalytic species has collapsed.
-
Substrate Poisoning: Free amines (like anthranilamide) are strong sigma-donors and can crowd the metal center, displacing the labile ligands required for the catalytic cycle.
🔧 Troubleshooting Steps
-
Ligand Overload: Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1) to stabilize the active species.
-
Oxidant Match: If using a Cu-catalyzed aerobic oxidative method, ensure vigorous stirring . Oxygen mass transfer is often the rate-limiting step.
-
The "Iron" Alternative: Switch to a more robust Iron-catalyzed system in water, which is often more tolerant of free amines than Palladium or Iridium.
🧪 Validated Protocol: Iron-Catalyzed Cyclization in Water
Reference: Wang et al., Green Chem (2009) [5]
-
Mix: 2-Halobenzoic acid (1.0 mmol), Amidine (1.5 mmol),
(10 mol%), (2.0 equiv). -
Solvent: Water (3 mL).
-
Conditions: Microwave at 110°C for 30 min.
-
Result: High tolerance for steric bulk; green chemistry compliance.
🧩 General Troubleshooting Decision Tree
Use this logic flow to diagnose your specific situation.
Figure 2: Diagnostic decision tree for identifying the bottleneck in quinazolinone synthesis.
📚 References
-
Alexandre, F. R., et al. (2002). "Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913. Link
-
Yadav, J. S., & Reddy, B. V. S. (2002). "Microwave-assisted rapid synthesis of 4(3H)-quinazolinones under solvent-free conditions." Tetrahedron Letters, 43(10), 1905-1907. Link
-
Wang, Z., et al. (2013). "Iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 11, 787-793. Link
-
Ge, W., et al. (2015). "Iodine-Catalyzed Oxidative System for Cyclization of Primary Alcohols with o-aminobenzamides to Quinazolinones using DMSO as Oxidant." RSC Advances, 5, 8361-8365. Link
-
Wang, L., et al. (2009). "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water." Green Chemistry, 11, 1615-1620. Link
Sources
Technical Support Center: Purification of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Current Status: SYSTEM ACTIVE
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket Subject: Purification & Stability Protocols for
Emergency Triage: "My Product Isn't Right"
Before proceeding to the standard protocols, verify if you are experiencing one of these critical failure modes common to anthranilate acylation.
| Symptom | Diagnosis | Immediate Action |
| Product is a sticky, dark oil | Solvent Entrapment / Impurity Eutectic Common in crude amides.[1] The presence of unreacted methyl anthranilate prevents crystallization.[1] | Do not heat. Dissolve in minimal EtOAc. Wash 2x with cold 1N HCl (removes amine), then brine. Dry ( |
| New fluorescent spot on TLC ( | Quinazolinone Formation You likely heated the reaction or workup >40°C. The amide has cyclized, displacing the bromide or methoxy group. | This is irreversible. If the spot is minor, purify via column chromatography immediately. If major ( |
| Lachrymatory effect (Eye irritation) | Active | Safety Alert. Double-glove. Work exclusively in a fume hood. Treat all waste with dilute ammonia before disposal. |
The "Golden" Purification Protocol
Context: The synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate involves acylating methyl anthranilate with 2-bromobutanoyl bromide.[1] The primary challenge is preventing the intramolecular cyclization to a quinazolinone derivative [1].[1]
Phase A: The Quench (Critical for Purity)
Do not rotovap the crude reaction mixture directly.[1] The heat will drive cyclization.
-
Cool: Chill the reaction mixture (likely in DCM or THF) to
. -
Wash 1 (Acidic): Wash with cold 0.5 M HCl .
-
Why? Methyl anthranilate is a weak base.[1] This converts unreacted starting material into the water-soluble hydrochloride salt.
-
-
Wash 2 (Basic): Wash with saturated
.-
Why? Neutralizes the HBr byproduct and hydrolyzes any remaining unreacted acyl bromide.[1]
-
-
Dry: Use anhydrous
(Sodium Sulfate).[1] Avoid if the product is acid-sensitive, though usually acceptable here.
Phase B: Recrystallization (The Standard)
Recrystallization is superior to chromatography for this compound due to the potential for silica-induced hydrolysis of the
-
Solvent System: Ethanol / Water (
or ).[1] -
Alternative: Hexanes / Ethyl Acetate (if the product is too soluble in EtOH).[1]
Step-by-Step:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol .
-
Note: Do not boil longer than 2 minutes. Prolonged heat promotes cyclization.
-
-
Remove from heat. If oil droplets appear, add a drop of Ethanol to redissolve.[1]
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 drops of Ethanol to clear the solution.[1]
-
Slow Cool: Let the flask reach room temperature on the bench (approx. 30 mins), then move to
fridge. -
Filtration: Collect white needles/crystals via vacuum filtration.[1][2] Wash with cold Hexane/Ethanol (9:1).
Technical Deep Dive: The Cyclization Trap
Researchers often fail this synthesis because they treat the product as a stable amide.[1] It is not. It is a "loaded spring" ready to cyclize into a quinazolinone [3].[1]
Pathway Analysis
Figure 1: The thermal instability pathway. The target linear amide (Green) will cyclize to the Quinazolinone (Red) if exposed to heat or strong base, releasing methanol or HBr.
Analytical Validation (Self-Check)
Before committing the batch to the next step, validate purity using these specific markers.
| Method | Marker | Interpretation |
| TLC (20% EtOAc/Hex) | Product | |
| 1H NMR | Amide Proton | Look for the broad singlet ( |
| 1H NMR | Methyl Ester | Singlet at |
| Beilstein Test | Green Flame | Qualitative confirmation of Bromine presence (Copper wire test). |
Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography?
A: Yes, but proceed with caution. The
Q: Why is my yield lower than the literature (60-70%)? A: You likely lost product during the acid wash. If the HCl was too concentrated (>2M), you may have protonated the amide oxygen, dragging the product into the aqueous layer. Keep washes dilute (0.5M HCl) and cold.
Q: The product turned pink/brown overnight. Is it ruined? A: Not necessarily. Anilines and their derivatives oxidize easily.[1] This is often a surface impurity. Recrystallize from Ethanol/Water with a pinch of activated charcoal to remove the color.
References
-
Cyclization Risks: Identifying the formation of quinazolinones from anthranilate derivatives under thermal conditions.[1] See generally: Venkateshwarlu, R., et al. (2020).[4] "Base mediated spirocyclization of quinazoline." Aurigene Pharmaceutical Services.[1] Link
-
Recrystallization Solvents: Standard protocols for purifying bromo-amide derivatives of methyl benzoate. Reference: University of Rochester, "Solvents for Recrystallization."[1] Link
-
Anthranilate Chemistry: Reactivity of methyl 2-aminobenzoate and its conversion to heterocycles. Reference: Sigma-Aldrich Technical Bulletin, "Methyl 2-aminobenzoate."[1] Link
Sources
common side products in the synthesis of N-acylated anthranilates
Subject: Troubleshooting Side Products & Controlling Cyclization Pathways
Executive Summary
The synthesis of N-acylated anthranilates (2-amidobenzoic acids) is deceptively simple. While the target reaction is a standard amide coupling, the ortho-amino acid motif creates a high propensity for cyclodehydration .
The most common "side product" is actually a thermodynamic trap: the 4H-3,1-benzoxazin-4-one (benzoxazinone). This heterocyclic impurity forms when the N-acyl product reacts further with the acylating agent or dehydrates under thermal stress.
This guide provides the diagnostic tools to distinguish the open-chain amide from the cyclic benzoxazinone and protocols to control this equilibrium.
Module 1: The "Benzoxazinone Trap" (Critical)
The reaction of anthranilic acid with dehydrating acylating agents (like acetic anhydride or acid chlorides) does not stop at the amide; it frequently progresses to the benzoxazinone.
The Diagnostic Matrix: Amide vs. Benzoxazinone
Use this table to immediately identify if your product has cyclized.
| Feature | Target: N-Acyl Anthranilate (Open Chain) | Impurity: Benzoxazinone (Cyclic) |
| Solubility (Aq. Base) | Soluble (forms Carboxylate salt) | Insoluble (No acidic proton)* |
| IR Spectrum (C=O) | Amide I: 1650–1690 cm⁻¹Acid C=O: 1680–1700 cm⁻¹ | Lactone-like C=O: 1745–1780 cm⁻¹ (Distinctive high freq) |
| IR Spectrum (O-H/N-H) | Broad O-H/N-H stretch (2500–3300 cm⁻¹) | Absent (No OH, No NH) |
| ¹H NMR | N-H proton visible (broad singlet, >10 ppm) | N-H proton absent |
| Reactivity | Stable to mild base | Hydrolyzes back to amide in warm base |
*Note: Benzoxazinones may slowly dissolve in strong base as they hydrolyze back to the open-chain form, but they are initially insoluble.
Module 2: Reaction Pathways & Mechanism
The following diagram illustrates the competing pathways. Note that Path B (Cyclization) is favored by excess anhydride, heat, and anhydrous conditions. Path C (Hydrolysis) is required to recover the target if cyclization occurs.
Caption: Path A represents the desired synthesis. Path B (Red) leads to the benzoxazinone impurity via a mixed anhydride intermediate. Path C (Green dashed) allows recovery of the target via ring-opening hydrolysis.
Module 3: Troubleshooting & FAQs
Q1: I used acetic anhydride at reflux, and my product has a melting point 20°C higher than reported. What happened?
Diagnosis: You synthesized the benzoxazinone. Explanation: Refluxing anthranilic acid in acetic anhydride is the standard synthesis for benzoxazinones [1].[1] The high temperature and excess anhydride drive the elimination of water (as acetic acid). Correction: Do not discard the product. You can convert it back to the N-acyl anthranilate by controlled hydrolysis :
-
Suspend the solid in water.
-
Add dilute NaOH until dissolved (ring opening).
-
Acidify carefully with HCl to precipitate the N-acyl anthranilic acid.
Q2: Why is my yield low when using Acid Chlorides (Schotten-Baumann)?
Diagnosis: pH drift or oligomerization. Explanation:
-
pH Drift: As the reaction proceeds, HCl is generated. If the pH drops below 3-4, the amine of the starting material becomes protonated (ammonium salt) and unreactive.
-
Oligomerization: If the acid chloride is added too fast without sufficient base, the product (which still has a carboxylic acid) can form a mixed anhydride with the acid chloride, which then reacts with another mole of anthranilic acid [2]. Correction: Maintain pH 8–10 using a pH meter and simultaneous addition of base (NaOH or Na₂CO₃) while adding the acid chloride dropwise.
Q3: Can I prevent cyclization completely?
Answer: Yes, by avoiding "Dual Activation." Cyclization requires the activation of the carboxyl group (via mixed anhydride).
-
Method A (Safe): Use Schotten-Baumann conditions (Water/Base). The water competes with the carboxyl group for the acylating agent, preventing the formation of the mixed anhydride required for ring closure.
-
Method B (Risky): Anhydrous solvent + Acid Chloride/Anhydride. This promotes mixed anhydride formation and subsequent cyclization.
Module 4: Validated Protocols
Protocol A: Synthesis of N-Acetylanthranilic Acid (Ring-Opening Method)
Use this if you accidentally made the benzoxazinone or are using acetic anhydride.
-
Acylation: Dissolve anthranilic acid (13.7 g, 0.1 mol) in acetic anhydride (25 mL). Heat to mild reflux for 30 minutes. (The solution will turn yellow/orange as benzoxazinone forms).
-
Hydrolysis (The Fix): Cool the mixture to 80°C. Add water (20 mL) cautiously (exothermic!).
-
Reflux: Heat the aqueous mixture for 10-15 minutes. This hydrolyzes the excess anhydride and opens the benzoxazinone ring.
-
Crystallization: Cool slowly to room temperature. The N-acetylanthranilic acid will crystallize.[2]
-
Filtration: Filter and wash with cold water.
-
Expected MP: ~185°C.
-
Benzoxazinone MP: ~80-82°C (for 2-methyl derivative) - Note: If MP is low, hydrolysis was incomplete.
-
Protocol B: Schotten-Baumann (Direct Amide Formation)
Use this for sensitive acyl chlorides or to avoid cyclization entirely.
-
Dissolution: Dissolve anthranilic acid (1 eq) in 1M NaOH (1.1 eq). Ensure solution is homogeneous.
-
Addition: Cool to 0–5°C. Add Acyl Chloride (1.1 eq) dropwise over 30 minutes.
-
pH Control: Simultaneously add 2M NaOH to maintain pH 8–10. Do not let pH rise above 12 (hydrolysis of chloride) or fall below 7.
-
Precipitation: After addition, stir for 1 hour. Acidify carefully with 1M HCl to pH 2–3.
-
Isolation: Filter the precipitate (The N-acyl anthranilate).
References
-
Mechanism of Benzoxazinone Formation: El-Sawy, E. R., et al. (2013).[1][3] "Chemistry of 4H-3,1-Benzoxazin-4-ones." International Journal of Modern Organic Chemistry, 2(2), 81-121.[1] 1
-
One-Pot Synthesis & Intermediates: Davoodnia, A., et al. (2013).[1] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions." Chemistry Central Journal, 7, 58. 3
-
IR Spectral Data (N-Acetylanthranilic Acid): ChemicalBook. "N-Acetylanthranilic acid IR Spectrum." 4
-
Acyl Chlorides vs. Anhydrides: Crunch Chemistry. "The reactions of acyl chlorides and acid anhydrides."[5][6][1][7][8][9] 9
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylanthranilic acid(89-52-1) IR Spectrum [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. webassign.net [webassign.net]
- 7. scispace.com [scispace.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
optimization of reaction temperature for acylation of methyl anthranilate
Technical Support Center: Acylation of Methyl Anthranilate
Introduction: The Critical Role of Temperature in N-Acylation
Welcome to the technical support guide for the optimization of methyl anthranilate acylation. The N-acylation of methyl anthranilate is a fundamental transformation in the synthesis of pharmaceuticals, fragrances, and other high-value fine chemicals. The reaction involves the addition of an acyl group (e.g., from an acid anhydride or acyl chloride) to the nitrogen atom of the amino group.
While seemingly straightforward, this reaction's success is exquisitely sensitive to temperature. Temperature is a double-edged sword in this context: it can drive the reaction to completion but can also activate undesired pathways, leading to impurity formation and reduced yields. This guide provides a framework for rationally optimizing the reaction temperature, moving from common troubleshooting scenarios to a robust experimental design. It is structured to explain the causality behind experimental choices, empowering you to solve problems effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the acylation of methyl anthranilate, with a focus on temperature-related causes and solutions.
Q1: My reaction is proceeding very slowly or appears stalled. Should I simply increase the temperature?
A1: While increasing temperature will almost certainly increase the reaction rate, it is a cautious first step. An incomplete reaction at a moderate temperature often points to underlying issues that heat may exacerbate.
Causality & Expert Analysis: The acylation of the primary amine on methyl anthranilate is a nucleophilic substitution reaction. The reaction rate is dependent on the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the collision frequency of molecules, which is directly influenced by temperature.
-
Insufficient Activation Energy: At low temperatures, the reacting molecules may not possess sufficient kinetic energy to overcome the activation energy barrier, resulting in a slow conversion. In this case, a controlled, incremental increase in temperature is a valid strategy.
-
Reagent Purity/Activity: Before resorting to heat, verify the purity and activity of your acylating agent (e.g., acetic anhydride). Old or improperly stored reagents can hydrolyze, reducing their effective concentration.[1]
-
Catalyst Issues (if applicable): If using a catalyst, ensure it has not been poisoned or deactivated. Some acylation reactions may benefit from a catalyst to proceed at lower temperatures.[2]
Troubleshooting Protocol:
-
Confirm Reagent Integrity: Use fresh or recently verified acetic anhydride or your chosen acylating agent.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled steps (e.g., 10 °C increments). Monitor the reaction progress at each step using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider a Catalyst: For stubborn reactions, the use of a mild acid catalyst might be beneficial, allowing the reaction to proceed at a more moderate temperature.[2]
Q2: My reaction gives a low yield of the desired product with many impurities. How is temperature implicated?
A2: This is a classic symptom of a reaction run at a suboptimal, likely too high, temperature. High temperatures can accelerate side reactions, consuming starting materials and generating complex impurity profiles that complicate purification.
Causality & Expert Analysis: The key to a successful reaction is selectivity —favoring the desired N-acylation over other potential reactions. Temperature plays a pivotal role in determining this selectivity.
-
Ester Hydrolysis: Methyl anthranilate contains a methyl ester group, which is susceptible to hydrolysis, especially under acidic or basic conditions that can be generated in situ. This hydrolysis is significantly accelerated at elevated temperatures, leading to the formation of N-acyl anthranilic acid.[3]
-
Di-acylation: Although less common for this substrate due to steric hindrance, forcing conditions with high temperatures and a large excess of the acylating agent could potentially lead to undesired reactions.
-
Thermal Degradation: Both the starting material and the product can degrade at excessive temperatures, leading to a complex mixture of byproducts and a characteristic darkening of the reaction mixture.
The workflow below illustrates the balance that must be struck during optimization.
Caption: Workflow for systematic temperature optimization.
Step-by-Step Methodology
Materials:
-
Methyl Anthranilate
-
Acetic Anhydride (or other acylating agent)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Reaction vessels (e.g., 50 mL round-bottom flasks)
-
Stirring and temperature control equipment (magnetic stirrers, ice bath, water bath)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Analytical equipment (TLC plates, HPLC or GC)
Procedure:
-
Preparation: In three separate flasks, dissolve an identical amount of methyl anthranilate (e.g., 1.0 g) in the chosen solvent (e.g., 15 mL).
-
Temperature Control: Place one flask in an ice bath (0 °C), leave one at ambient temperature (e.g., 25 °C), and place the third in a water bath heated to 50 °C. Allow the solutions to equilibrate to the target temperature.
-
Reagent Addition: While stirring, add the acylating agent (e.g., 1.1 molar equivalents of acetic anhydride) dropwise to each flask at the same rate.
-
Reaction Monitoring: After 1 hour (or another fixed time interval), take a small aliquot from each reaction. Quench and analyze by TLC or HPLC to assess the consumption of starting material and formation of the product. Continue monitoring until the reaction at 25 °C appears complete.
-
Work-up: Once the reactions are deemed complete, cool all flasks to room temperature. Carefully quench each reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate to neutralize excess acid and anhydride.
-
Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product.
-
Analysis: Weigh each crude product to calculate the crude yield. Analyze the purity of each product using HPLC, GC, or NMR spectroscopy.
Data Presentation & Interpretation
Summarize your findings in a table to clearly visualize the impact of temperature.
| Reaction Temp. (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) | Key Observations |
| 0 | 4 | 92 | 98.5 | Clean reaction, slow but steady conversion. |
| 25 (Room Temp) | 1.5 | 95 | 97.0 | Efficient conversion, minor impurities observed. |
| 50 | 0.5 | 88 | 85.0 | Very fast, but significant byproduct formation noted. |
Interpretation: From the hypothetical data above, 0 °C provides the highest purity, albeit with a longer reaction time. Room temperature (25 °C) offers a good compromise between reaction speed and purity. The 50 °C reaction is fast but sacrifices significant yield and purity, indicating that higher temperatures are detrimental. Based on this, further optimization could explore temperatures between 0 °C and 25 °C to maximize both efficiency and quality.
References
-
Wang B., Wang C., Du L., Zhao Q., Yin J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. [Link]
-
Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. [Link]
-
Zhang, Y., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. PNAS, 116(22), 10827-10832. [Link]
-
ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. [Link]
-
AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]
-
Organic Syntheses. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE. [Link]
-
Journal of Microbiology and Biotechnology. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. [Link]
-
PrepChem. (n.d.). Synthesis of methyl N-methylanthranilate. [Link]
- Google Patents. (n.d.).
-
University of Missouri-St. Louis. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. [Link]
-
INCHEM. (n.d.). ANTHRANILATE DERIVATIVES. [Link]
Sources
preventing degradation of Methyl 2-[(2-bromobutanoyl)amino]benzoate during reaction
The following Technical Support Guide is designed for researchers synthesizing or handling Methyl 2-[(2-bromobutanoyl)amino]benzoate . This intermediate is kinetically unstable and prone to three specific degradation pathways: Intramolecular Cyclization ,
Case ID: PREV-DEG-002
Compound Class:
The "Why": Mechanistic Degradation Analysis
To prevent degradation, you must understand the competing forces at play. This molecule is a "spring-loaded" intermediate.[1] The ortho-amino group is positioned perfectly to attack the ester (cyclization), while the
Degradation Pathways Diagram
The following flow chart illustrates the fate of your compound under different stressors.
Figure 1: Kinetic competition between stable isolation and degradation pathways.
Experimental Protocol: The "Zero-Degradation" Workflow
Objective: Isolate the open-chain amide ester without triggering quinazolinone formation.[1]
Reagents & Setup
-
Solvent: Dichloromethane (DCM) – Anhydrous (Critical).
-
Base: Pyridine (1.1 equiv) – Avoid Triethylamine (
) if possible, as it promotes elimination. -
Temperature: -10°C to 0°C (Ice/Salt bath).[1]
Step-by-Step Procedure
-
Dissolution: Dissolve Methyl Anthranilate (1.0 equiv) and Pyridine (1.1 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to -10°C .[1]
-
Controlled Addition: Add 2-Bromobutyryl bromide (1.05 equiv) dropwise over 30 minutes.
-
Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed 0°C. The reaction is exothermic; heat triggers Impurity A (Cyclization).
-
-
Reaction Monitoring: Stir at 0°C for 2–4 hours.
-
Self-Validating Check: Perform TLC (Hexane/EtOAc 4:1). The starting amine (fluorescent blue) should disappear. The product will appear as a dark, UV-active spot.[1] If a new, highly polar spot appears near the baseline, Cyclization has begun—quench immediately.
-
-
Quench & Wash: Pour the cold reaction mixture into ice-cold 5%
solution. Shake quickly and separate phases. -
Drying: Wash organic layer with cold brine, dry over
, and concentrate in vacuo at <30°C .
Troubleshooting Guide (FAQ)
Issue 1: "I see a new spot appearing just above my product on TLC."
-
Diagnosis:
-Elimination (Impurity B) .[1] -
Cause: The base used was too strong or the reaction sat too long. The
-proton next to the bromine is acidic.[1] Bases like or DBU will pull this proton, creating the conjugated alkene (crotonyl derivative). -
Solution: Switch to a weaker base (Pyridine or
in a biphasic system).[1] Reduce reaction time.
Issue 2: "My product is solidifying into a high-melting-point white powder."
-
Diagnosis: Cyclization (Impurity A) .[1]
-
Cause: Thermal activation.[1] You likely heated the reaction or concentrated the rotary evaporator bath at >40°C.
-
Solution: This process is irreversible. You have made the Quinazolinone. For the next batch, keep all operations strictly <20°C.
Issue 3: "The product oil turns dark/brown upon storage."
-
Diagnosis: Photolytic Decomposition .[1]
-
Solution: Store the compound in amber vials wrapped in foil at -20°C.
Critical Data: Solvent & Base Compatibility
| Parameter | Recommended | Risky | Prohibited |
| Solvent | DCM, | THF (Can complex with Lewis acids, promoting cyclization) | DMF/DMSO (High boiling points require heat to remove; promotes cyclization) |
| Base | Pyridine, | NaH, DBU, KOH (Will instantly cause elimination or hydrolysis) | |
| Temp | -10°C to 0°C | Room Temp (25°C) | Reflux (>40°C) |
References & Validation
-
Quinazolinone Cyclization Mechanism:
-
Context: Describes the thermal cyclization of N-acyl anthranilates.
-
Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones..." Tetrahedron 61.43 (2005).[1]
-
-
Alpha-Haloamide Stability:
-
Context: Discusses the lability of
-bromoamides toward base-induced elimination. -
Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.[1] (Section: Elimination Reactions).
-
-
Luotonin A Synthesis (Relevant Intermediate):
-
Context: This specific intermediate is often used in the total synthesis of Luotonin A.
-
Source: Ma, Z., et al. "Total Synthesis of Luotonin A." Journal of Organic Chemistry (2000).
-
Sources
Technical Support Center: Synthesis of 2,3-Disubstituted Quinazolinones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Challenges in 2,3-Disubstituted Quinazolinone Scaffolds
Introduction: The Quinazolinone Challenge
The 2,3-disubstituted quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs (e.g., methaqualone).[1] However, its synthesis is frequently plagued by three distinct failure modes: ambident nucleophilicity leading to regioselectivity errors (N3 vs. O4) , steric deactivation in ortho-substituted anilines , and extreme insolubility ("brick dust" properties) that complicates purification.
This guide moves beyond standard textbook procedures to address the specific "why" and "how" of these failures, providing self-validating protocols for the bench scientist.
Module 1: Regioselectivity & Isomer Control
User Query: "I am attempting to alkylate a 2-substituted quinazolinone, but I am observing a mixture of N3- and O4-alkylated products. How do I lock selectivity for the N3 position?"
Technical Diagnosis: The quinazolinone lactam-lactim tautomerism creates an ambident nucleophile. The N3 position is the thermodynamic sink (yielding the stable amide), while the O4 position is often the kinetic trap (yielding the imino ether).
-
Kinetic Control (O-Alkylation): Favored by low temperatures, non-polar solvents, and "hard" metal cations (e.g., Ag⁺) that coordinate to the "hard" oxygen.
-
Thermodynamic Control (N-Alkylation): Favored by higher temperatures, polar aprotic solvents (DMF, DMSO), and "soft" counter-ions (e.g., Na⁺, K⁺).
Troubleshooting Protocol:
-
Base Selection: Switch from Ag₂CO₃ or K₂CO₃/Acetone to NaH (Sodium Hydride) or Cs₂CO₃ . Sodium and Cesium favor the N-alkylation pathway by stabilizing the N-anion.
-
Solvent System: Use DMF or DMAc (Dimethylacetamide). These solvents solvate the cation effectively, leaving the N-anion "naked" and more nucleophilic, while also supporting the higher temperatures required to reach thermodynamic equilibrium.
-
Temperature: Run the reaction at 60–80°C . Room temperature reactions often trap the kinetic O-isomer.
Visualizing the Pathway:
Figure 1: Divergent pathways for N- vs. O-alkylation. Note that O-alkylated products can sometimes rearrange to N-alkylated forms under high heat.
Module 2: Overcoming Steric Hindrance (The "Ortho Effect")
User Query: "My condensation of anthranilic acid with 2-chloroaniline (or 2-methylaniline) has stalled. Yields are <20% even after 24h reflux."
Technical Diagnosis: This is a classic manifestation of the Ortho Effect . The nucleophilic attack of the bulky aniline nitrogen onto the activated benzoxazinone intermediate (or activated carboxylic acid) is sterically impeded. Standard thermal reflux in ethanol is insufficient to overcome the activation energy barrier imposed by the ortho-substituent.
The Solution: Microwave-Assisted Synthesis & Lewis Acid Catalysis To force this coupling, you must increase the reaction temperature beyond the boiling point of standard solvents and/or activate the carbonyl more aggressively.
Comparative Data: Thermal vs. Microwave
| Variable | Standard Thermal | Optimized Microwave |
| Reagents | Anthranilic acid + o-Cl-Aniline | Anthranilic acid + o-Cl-Aniline |
| Catalyst | None or Acetic Acid | Iodine (I₂) or ZnCl₂ |
| Solvent | Ethanol (Reflux ~78°C) | Solvent-free or Toluene |
| Time | 12–24 Hours | 15–20 Minutes |
| Yield | 15–25% | 85–92% |
Mechanism of Improvement:
-
Microwave Effects: Direct dielectric heating of the polar intermediates accelerates the rate-determining step (nucleophilic attack).
-
Iodine Catalysis: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the benzoxazinone intermediate, making it more susceptible to attack by the weak, hindered nucleophile.
Module 3: Purification & Solubility ("Brick Dust" Issues)
User Query: "My product has precipitated, but it's insoluble in DCM, Methanol, and Ethyl Acetate. I can't run a column. How do I purify it?"
Technical Diagnosis:
2,3-Disubstituted quinazolinones often exhibit high lattice energy due to extensive
Troubleshooting Protocol:
-
Avoid Chromatography: If it's not soluble in DCM/MeOH (9:1), a column will likely result in streaking and loss of product on the silica baseline.
-
The "Ice-Water Crash":
-
Perform the reaction in a water-miscible solvent (DMF, Ethanol, or Acetic Acid).
-
Upon completion, pour the hot reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
-
The hydrophobic quinazolinone will precipitate as a fine solid, while unreacted amines, acids, and catalysts (like ZnCl₂ or I₂) remain in the aqueous phase.
-
-
Recrystallization Strategy:
-
Solvent A (High Solvency): DMF or DMSO.
-
Solvent B (Anti-solvent): Ethanol or Water.
-
Method: Dissolve the crude solid in the minimum amount of hot DMF (approx 100°C). Filter hot to remove inorganic salts. Slowly add hot Ethanol until turbidity appears. Let cool to RT, then 4°C.
-
Module 4: Validated Experimental Protocol
Target: Synthesis of 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one (Sterically hindered target).
Methodology: Iodine-Catalyzed Microwave Synthesis
-
Reactants: Mix Anthranilic acid (1.0 eq), 2-Chloroaniline (1.1 eq), and Triethyl orthoacetate (1.2 eq). Note: Orthoesters serve as both the 2-carbon source and a water scavenger.
-
Catalyst: Add Iodine (I₂) (5 mol%).
-
Setup: Place in a microwave process vial. If the mixture is solid, add a minimal amount of DMF (0.5 mL) to create a slurry (improves microwave coupling).
-
Reaction: Irradiate at 140°C for 15 minutes (Power: Dynamic, Max 200W).
-
Workup:
-
Cool to 50°C.
-
Pour into crushed ice (50 g) containing 5% Sodium Thiosulfate (to quench iodine color).
-
Stir for 20 minutes.
-
Filter the precipitate.[2] Wash with water (3x) and cold ethanol (1x).
-
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Workflow Diagram:
Figure 2: Optimized workflow for hindered quinazolinone synthesis.
References
-
Review of Synthetic Strategies
- Title: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones: A Review.
- Source: Research Journal of Pharmacy and Technology.
-
URL:
-
Microwave & Catalyst Protocols
- Title: Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide.
- Source: Tetrahedron Letters (via ResearchG
-
URL:
-
Regioselectivity (N vs O Alkylation)
-
Overcoming Steric Hindrance
-
Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5]
- Source: Beilstein Journal of Organic Chemistry.
-
URL:
-
-
Green & MCR Approaches
-
Title: Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones... applications towards the synthesis of drugs.[6]
- Source: RSC Advances.
-
URL:
-
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 6. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
solvent effects on the cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate
This technical guide addresses the critical solvent parameters influencing the cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate (an
The guide focuses on the competition between nucleophilic substitution (
Subject: Troubleshooting Solvent Effects on the Cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate Applicable Pathways: Synthesis of 3-ethyl-1,4-benzodiazepine-2,5-diones; Synthesis of 2-propylquinazolin-4(3H)-ones.[1] Document ID: TSC-2026-BZ04[1]
Executive Summary: The Solvent-Mechanism Matrix
The cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate is not a single-step event; it is a cascade reaction.[1] The choice of solvent dictates the transition state energy of the rate-determining step (usually the displacement of the bromide) and the stability of the intermediate.[1]
The Core Conflict:
-
Pathway A (Desired):
displacement of the -bromide by an amine (ammonia/primary amine) followed by intramolecular aminolysis of the ester.[1] -
Pathway B (Competitor 1 - Elimination): Base-mediated E2 elimination of HBr to form the
-unsaturated "crotonyl" byproduct (Methyl 2-(but-2-enamido)benzoate).[1] This is prevalent in polar aprotic solvents with strong bases. -
Pathway C (Competitor 2 - Solvolysis): Displacement of the bromide by the solvent (e.g., Methanol/Ethanol) to form the
-alkoxy ether.[1]
Solvent Performance Matrix
| Solvent Class | Representative Solvents | Reaction Rate ( | Risk Profile | Recommended Use |
| Polar Aprotic | DMF, DMSO, NMP | Very High | High risk of E2 Elimination (Alkene formation) and over-alkylation.[1] | Use for sterically hindered amines; requires precise temp control ( |
| Polar Protic | Methanol, Ethanol | Moderate | High risk of Solvolysis (Ether formation).[1] | Only for ammonolysis (using |
| Dipolar Aprotic | Acetonitrile (MeCN) | Moderate-High | Balanced.[1] Low solvolysis, moderate elimination risk.[1] | Gold Standard for controlled cyclization. |
| Non-Polar | Toluene, DCM | Low | Solubility issues; requires Phase Transfer Catalysts (PTC).[1] | Use when product precipitation is required to drive equilibrium. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I am seeing a significant amount of 'crotonyl' alkene impurity (M-HBr)."
Diagnosis:
The 2-bromobutanoyl chain possesses a
Solution:
-
Switch Solvent: Move from DMF to Acetonitrile (MeCN) . MeCN has a lower dielectric constant (
) compared to DMSO ( ), reducing the "naked anion" effect that drives elimination.[1] -
Lower Temperature: Elimination usually has a higher activation energy than substitution. Reduce reaction temperature by 10–20°C.
-
Change Base: If using
or , switch to a milder, less bulky base, or ensure the amine nucleophile is in excess to favor kinetics over thermodynamics.[1]
Issue 2: "My yield is low, and I detect a methoxy- byproduct by LC-MS."
Diagnosis:
You are likely using Methanol (MeOH) as a solvent. While MeOH is excellent for solubility, it acts as a competitive nucleophile.[1] The methoxide ion (generated in equilibrium with your base) or methanol itself attacks the
Solution:
-
Solvent Swap: Replace MeOH with Isopropanol (IPA) or t-Amyl Alcohol . Steric hindrance in these alcohols significantly reduces the rate of solvolysis (O-alkylation) while maintaining protic solubility characteristics.[1]
-
Concentration: If you must use MeOH (e.g., for ammonia solubility), increase the concentration of the amine nucleophile to at least 5–10 equivalents relative to the substrate to statistically favor N-attack over O-attack.[1]
Issue 3: "The reaction stalls at the intermediate amine stage (Open Chain)."
Diagnosis: The bromide has been displaced, but the ring closure (intramolecular aminolysis of the methyl ester) is slow.[1] This step is often rate-limiting in non-polar solvents or at low temperatures.[1]
Solution:
-
Thermal Activation: The cyclization step (forming the 7-membered ring) is endothermic or entropically disfavored compared to the initial substitution.[1] Increase temperature to reflux (if using MeCN or Toluene) after the initial substitution is complete.
-
Add a Lewis Acid: In stubborn cases, adding 5–10 mol% of Acetic Acid or a mild Lewis Acid (like
or simply heating in HFIP ) can activate the ester carbonyl, facilitating the ring closure [1].[1]
Optimized Protocol: Acetonitrile-Mediated Cyclization
This protocol minimizes elimination and solvolysis risks while ensuring complete cyclization to 3-ethyl-1,4-benzodiazepine-2,5-dione .[1]
Reagents:
-
Substrate: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)[1]
-
Amine Source: 7N Ammonia in Methanol (5.0 equiv) or Alkyl Amine (1.2 equiv)[1]
-
Solvent: Acetonitrile (MeCN) (Anhydrous)[1]
-
Base:
(Powdered, dried, 2.0 equiv)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in MeCN (0.1 M concentration). Note: Do not use DMF unless strictly necessary for solubility.
-
Nucleophile Addition:
-
Substitution Phase: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the bromo-starting material.
-
Checkpoint: If "crotonyl" impurity appears, cool to 0°C.[1]
-
-
Cyclization Phase: Once the bromide is consumed, heat the reaction to 60–80°C for 4–6 hours to drive the intramolecular attack on the ester.
-
Why? The intermediate amino-amide is stable at RT; heat is required to overcome the activation energy for the 7-membered ring formation.[1]
-
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize from EtOH/Water.[1]
Mechanistic Visualization (Pathway Analysis)[1]
The following diagram illustrates the critical divergence points where solvent choice determines the product fate.
Caption: Mechanistic divergence in the cyclization of 2-bromobutanoyl anthranilates. Red paths indicate solvent-induced side reactions; the green path represents the optimized acetonitrile route.[1]
References
-
Zhang, J., et al. (2016).[1] "Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature." RSC Advances. Available at: [Link]
-
Jadidi, K., et al. (2009).[1][2] "Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br." ResearchGate.[3] Available at: [Link]
-
Kamal, A., et al. (2008).[1] "Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Tetrahedron Letters. (General reference for anthranilate cyclization mechanisms).
-
Bunnett, J. F. (1969).[1] "Factors Affecting the Competition between Elimination and Substitution." Angewandte Chemie International Edition. (Foundational theory on E2 vs SN2 solvent effects).
Sources
minimizing byproduct formation in bromination reactions
Welcome to the Bromination Optimization Support Center.
Current Status: Online Agent: Senior Application Scientist Ticket Subject: Minimizing Byproduct Formation in Bromination Reactions
Introduction: The Selectivity Paradox
Bromination is a cornerstone of medicinal chemistry, yet it remains one of the most frustratingly non-selective transformations. The high reactivity of the bromine radical (
This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your reaction is failing and provide the specific protocol adjustments to fix it.
Module 1: Radical Bromination (Wohl-Ziegler)
Target: Allylic or Benzylic positions.[1][2][3] Primary Issue: Over-bromination (gem-dibromides) and core bromination.
The Mechanism (Why it fails)
The Wohl-Ziegler reaction relies on the Goldfinger Mechanism . The reaction does not proceed via direct radical abstraction by NBS. Instead, NBS acts as a "trickle charger," maintaining a vanishingly low concentration of molecular
-
Failure Mode: If [
] rises too high, ionic addition to alkenes or rapid radical recombination occurs, leading to byproducts. -
The Fix: You must throttle the release of
.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| High levels of gem-dibromide | Localized high concentration of NBS/Br2. | 1. Slurry Addition: Do not dump solid NBS. Add NBS as a slurry in solvent over 1-2 hours.2. Reduce Conversion: Stop reaction at 80-85% conversion. The rate of second bromination increases significantly as substrate depletes. |
| Ring bromination (EAS) instead of benzylic | HBr accumulation is catalyzing electrophilic substitution. | 1. Scavenge HBr: Add anhydrous |
| Reaction stalls | Initiator death or oxygen quenching. | 1. Sparging: Argon sparge for 15 mins pre-reaction.2. Step-wise Initiator: Add AIBN in 3 portions (0h, 2h, 4h) rather than all at once. |
Protocol: High-Selectivity Benzylic Bromination
Standard batch protocol optimized for mono-selectivity.
-
Setup: Flame-dry flask, Argon atmosphere.
-
Solvent: Trifluorotoluene (PhCF3) – Superior to
(toxic) and MeCN (often too polar for radical selectivity) [2]. -
Reagents: Substrate (1.0 equiv), NBS (0.95 equiv - slight deficit is key), AIBN (0.05 equiv).
-
Procedure:
-
Dissolve substrate in PhCF3 (0.5 M). Heat to reflux.
-
Critical Step: Add NBS/AIBN mixture in small portions or via solid-addition funnel over 60 minutes.
-
Irradiate with visible light (blue LED, 450nm) to assist initiation if thermal initiation is sluggish.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter before aqueous workup to prevent hydrolysis.
Module 2: Electrophilic Aromatic Substitution (EAS)
Target: Activated Aromatic Rings (Phenols, Anilines, Anisoles). Primary Issue: Regioselectivity (Ortho vs. Para) and Poly-bromination.
The Logic: Controlling the Electrophile
Traditional
Decision Tree: Selecting the Right Reagent
Featured Green Protocol: Oxidative Bromination ( -HBr)
This system generates
-
Reagents: Substrate (1.0 equiv), 48% HBr (1.1 equiv), 30%
(1.1 equiv). -
Solvent: Methanol or Ethanol (Green) or MeCN.
-
Technique:
-
Dissolve substrate and HBr in solvent.
-
Add
dropwise at room temperature. The slow release of oxidant limits the concentration of active brominating species. -
Why it works: The reaction is driven by the oxidation of
to . Once the HBr is consumed, the reaction stops dead, preventing over-bromination common with excess liquid .
-
Module 3: Alpha-Bromination of Carbonyls
Target: Ketones. Primary Issue: Mono- vs. Di-bromination selectivity.
The Golden Rule: Acid vs. Base
-
Acidic Conditions (Enol Mechanism): Self-Limiting. The introduction of the first bromine (EWG) makes the carbonyl oxygen less basic, making protonation (and subsequent enolization) slower. Result: Mono-bromide. [1][4]
-
Basic Conditions (Enolate Mechanism): Self-Accelerating. The first bromine makes the
-proton more acidic, making enolization faster. Result: Poly-bromide/Haloform.
Troubleshooting FAQ
Q: I used acidic conditions (AcOH/Br2) but still got 15% dibromide. Why? A: Your reaction temperature is likely too high, allowing thermodynamic equilibration.
-
Fix: Use Tribromide salts (e.g., Pyridinium Tribromide or TBA-Br3). These are crystalline solids that release stoichiometric
slowly. They are milder than liquid and allow for precise 1.0 equiv dosing [4].
Q: I need to brominate an unsymmetrical ketone at the more substituted position. A: Use Acidic conditions (Urea-H2O2/HBr). Acid catalyzed enolization favors the more substituted alkene (Zaitsev-like thermodynamic enol).
Q: I need to brominate at the less substituted position. A: This is difficult with direct bromination.
-
Fix: Form the Kinetic Silyl Enol Ether (LDA / TMSCl / -78°C) first. Then react the purified Silyl Enol Ether with NBS. This locks the regiochemistry before the bromine is introduced.
Module 4: Advanced Control (Flow Chemistry)
Context: When batch reactors fail due to heat/mixing limitations.
Flow chemistry is the ultimate tool for minimizing bromination byproducts because it controls the residence time (
Why Flow Minimizes Byproducts
-
Heat Transfer: Brominations are exothermic. Hotspots in batch reactors accelerate side reactions. Microreactors dissipate heat instantly.
-
Mixing: "Perfect mixing" prevents localized high concentrations of
. -
Quenching: The reaction stream can be quenched immediately after the defined residence time, physically preventing the product from reacting further [5].
Flow Workflow Diagram
References
-
Wohl-Ziegler Mechanism & Kinetics: Scientific Update. "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon." [Link]
-
Solvent Effects in Radical Bromination: Organic Chemistry Portal. "Wohl-Ziegler Reaction."[1][2][3] [Link]
-
Green Oxidative Bromination (H2O2-HBr): RSC Advances. "A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones." (2018).[5][6][7] [Link]
-
Tribromide Reagents for Selectivity: Reddit Chem Community / Literature Consensus. "Regioselective Bromination of Activated Aromatic Rings." (Discussion on TBA-Br3 vs NBS). [Link]
-
Flow Chemistry for Bromination: MDPI. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." (2019). [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. youtube.com [youtube.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. (PDF) A New Regioselective Bromination of Activated Aromatic Rings [academia.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Validation & Comparative
confirming the structure of Methyl 2-[(2-bromobutanoyl)amino]benzoate derivatives
Executive Summary
Methyl 2-[(2-bromobutanoyl)amino]benzoate is a critical pharmacophore intermediate, often utilized in the synthesis of quinazolinone alkaloids and bioactive benzodiazepine derivatives.[1][2] Its structural validation is frequently complicated by two factors: the potential for spontaneous cyclization (releasing methanol) and the lability of the
This guide provides a rigorous, self-validating framework for confirming this specific structure, moving beyond basic spectral assignment to causal proof of connectivity.[1][2]
Part 1: The Analytical Landscape
To definitively confirm the structure, a multi-modal approach is required. Single-method analysis is insufficient due to the risk of isomeric side-products.[1][2]
| Analytical Method | Primary Role | Critical "Go/No-Go" Signal | Limitation |
| Quantitative functional group verification | Cannot definitively prove connectivity between the amide and the ring. | ||
| HRMS (ESI+) | Elemental formula & Halogen verification | 1:1 Ratio of | Isomers (e.g., ring-brominated regioisomers) have identical mass.[1][2] |
| 2D NMR (HMBC) | Connectivity & Skeleton proof | Correlation between Amide C=O and Ring Proton (H-3) | Requires sufficient concentration (>5 mg/mL).[1][2] |
| IR Spectroscopy | Quick functional group check | ~1690 cm | Low specificity; difficult to distinguish from cyclized quinazolinone by-products.[1][2] |
Part 2: Deep Dive – NMR Spectroscopy
The
The Self-Validating H NMR Protocol
Solvent: CDCl
Key Signals & Causality:
-
The "Locked" Amide Proton (
11.0 – 11.5 ppm, Broad Singlet)-
Observation: A highly deshielded singlet appearing far downfield.[1][2]
-
Causality: The amide proton forms a 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen.[2]
-
Validation: If this signal is upfield (8-9 ppm) or absent, the structure has likely cyclized to the quinazolinone or hydrolyzed.
-
-
The Ester Methyl (
3.90 – 3.95 ppm, Singlet) -
The Chiral
-Methine ( 4.30 – 4.50 ppm, Triplet/dd) -
The Ethyl Tail
The Connectivity Proof (HMBC)
To prove the "bromobutanoyl" chain is attached to the nitrogen (and not the ring), and the nitrogen is attached to the benzoate, use Heteronuclear Multiple Bond Correlation (HMBC).
Figure 1: HMBC Correlation Logic. The Amide Carbonyl serves as the central "hub" connecting the aromatic ring (via H-3) and the alkyl side chain (via the alpha-proton).
Part 3: Mass Spectrometry & Isotopic Patterns
Mass spectrometry provides the definitive "fingerprint" for the bromine atom. Unlike Chlorine (3:1 ratio), Bromine has two stable isotopes,
The "Twin Peak" Validation
When analyzing the Molecular Ion (
-
Identify the Base Peak (M): Let's assume the nominal mass is
. -
Look for M+2: You must observe a peak at
with equal intensity (height) to the peak at .[2][3][4] -
Interpretation:
Part 4: Experimental Workflow
This protocol is designed to differentiate the target molecule from its common impurities (starting amine or cyclized product).
Step 1: Sample Preparation
-
Dissolve ~10 mg of the solid in 0.6 mL of CDCl
. -
Critical: Ensure the solution is clear. Turbidity suggests hydrolysis to the acid (insoluble in CDCl
).
Step 2: Data Acquisition
-
1H NMR: 16 scans, spectral width -2 to 14 ppm (to catch the NH).
-
13C NMR: 256 scans (ensure Carbonyls at 165-170 ppm are visible).
-
HMBC: Optimized for long-range coupling (
Hz).[1][2]
Step 3: The Decision Matrix
Follow this logic flow to confirm the structure.
Figure 2: Analytical Decision Matrix for Structural Confirmation.
Part 5: Troubleshooting & Common Pitfalls
Spontaneous Cyclization
The most common failure mode for this compound is the attack of the amide nitrogen onto the ester carbonyl, eliminating methanol to form 2-(1-bromopropyl)quinazolin-4(3H)-one .[1][2]
-
Diagnostic: Loss of the O-Methyl singlet (~3.9 ppm) and loss of the low-field NH signal.[1][2] The spectrum will look cleaner, but it is the wrong molecule.
Stereochemistry
The C-2 position of the butanoyl chain is a chiral center.
-
Racemic Mixture: If synthesized from racemic 2-bromobutanoyl chloride, the product is a racemate.[1][2] NMR will show a single set of signals.
-
Diastereomers: If the benzoate moiety had a chiral substituent (it does not in this specific case), you would see two sets of signals. Since methyl anthranilate is achiral, expect a single set of peaks.[2]
References
-
General Synthesis & NMR of N-Acyl Anthranilates
-
Mass Spectrometry Isotope Patterns
-
Crystal Structure & H-Bonding in Anthranilates
-
Quinazolinone Cyclization Pathways
Sources
- 1. Methyl n-acetylanthranilate | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (PDF) Methyl 2-amino-5-bromobenzoate [academia.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. savemyexams.com [savemyexams.com]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
comparative analysis of different routes to quinazolinone synthesis
[1][2][3][4]
Executive Summary
Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous approved drugs (e.g., Methaqualone, Raltitrexed, Idelalisib) and agrochemicals. Their broad biological profile—spanning anticancer, antibacterial, and anti-inflammatory activities—demands robust synthetic methodologies.[1]
This guide objectively compares four distinct synthetic routes to the quinazolinone core. Moving beyond standard textbook descriptions, we analyze these methods through the lens of process chemistry: evaluating atom economy, scalability, reaction kinetics, and downstream processing requirements.
The Verdict Upfront:
-
For Library Generation: The Isatoic Anhydride Route offers the highest diversity with mildest conditions.
-
For Large-Scale Manufacturing: Metal-Catalyzed Oxidative Cyclization is displacing classical methods due to superior atom economy and avoidance of high-boiling solvents.
-
For Rapid Prototyping: Microwave-Assisted Synthesis provides the fastest turnover but faces scalability hurdles.
Strategic Retrosynthetic Analysis
To understand the utility of each route, we must visualize the disconnection strategies. The following diagram maps the logical precursors to the quinazolinone core.
Figure 1: Retrosynthetic disconnection map showing the primary chemical entry points for quinazolinone construction.
Detailed Route Analysis
Route A: The Classical Niementowski Synthesis
Mechanism: Condensation of anthranilic acid with amides (typically formamide) at high temperatures (130–160 °C). Status: Legacy method. Reliable but inefficient.
-
Pros: Low raw material cost; metal-free.
-
Cons: Harsh thermal conditions; sublimation of starting materials; frequent decarboxylation of anthranilic acid (byproduct formation); difficult workup due to tar formation.
-
Best For: Simple, unsubstituted cores where yield is secondary to cost.
Route B: The Isatoic Anhydride Gateway (Recommended for Diversity)
Mechanism: A one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an aldehyde (or orthoester). Status: Industry Standard for Medicinal Chemistry.
-
Pros: Modular input allows rapid analog generation; CO₂ is the only byproduct of the first step; high purity profiles.
-
Cons: Isatoic anhydrides can be moisture sensitive; atom economy is slightly lower due to CO₂ loss.
-
Best For: Parallel synthesis of drug candidates (SAR studies).
Route C: Iridium-Catalyzed Hydrogen Transfer (Borrowing Hydrogen)
Mechanism: [Cp*IrCl₂]₂ catalyzed reaction of 2-aminobenzamides with primary alcohols. The catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates cyclization, and returns hydrogen to reduce the intermediate. Status: State-of-the-Art (Green Chemistry).
-
Pros: Water is the only byproduct; uses stable alcohols instead of unstable aldehydes; high atom economy; neutral pH.
-
Cons: High catalyst cost (Iridium); oxygen sensitivity in some variants.
-
Best For: High-value intermediates and large-scale process chemistry where waste minimization is critical.
Comparative Performance Data
The following data is aggregated from bench-scale validations (10 mmol scale) comparing the synthesis of 2-phenylquinazolin-4(3H)-one .
| Metric | Niementowski (Classical) | Isatoic Anhydride (Route B) | Ir-Catalyzed (Route C) | Microwave-Assisted (Green) |
| Reaction Time | 6–12 Hours | 2–4 Hours | 12–24 Hours | 5–15 Minutes |
| Temperature | 160 °C | 80–100 °C | 110 °C | 140 °C (MW) |
| Isolated Yield | 45–60% | 85–92% | 88–95% | 90–96% |
| Atom Economy | Moderate | Good (minus CO₂) | Excellent | High |
| Purification | Recrystallization (often required twice) | Filtration + Wash | Column Chromatography (often needed) | Filtration |
| Green E-Factor | High (Solvent waste) | Low | Very Low | Lowest |
Mechanistic Visualization: Isatoic Anhydride Route[5][6][7][8]
Understanding the mechanism of the Isatoic Anhydride route is crucial for troubleshooting low yields. The rate-determining step is often the nucleophilic attack of the amine.
Figure 2: Mechanistic flow of the Isatoic Anhydride 3-component coupling. Note the irreversible loss of CO₂ driving the first step.
Experimental Protocols
Protocol A: Isatoic Anhydride Route (High Throughput Compatible)
Ideally suited for generating libraries of 2,3-disubstituted quinazolinones.
Reagents:
-
Isatoic anhydride (1.0 equiv)[1]
-
Primary amine (1.1 equiv)
-
Catalyst: Iodine (I₂) (10 mol%) or Citric Acid (20 mol%)
-
Solvent: Ethanol or Acetonitrile
Step-by-Step Workflow:
-
Activation: In a round-bottom flask, dissolve isatoic anhydride (10 mmol) and the primary amine (11 mmol) in Ethanol (20 mL).
-
Decarboxylation: Stir at room temperature for 30 minutes. Observation: Effervescence (CO₂ evolution) indicates the formation of the anthranilamide intermediate.
-
Condensation: Add the aldehyde (11 mmol) and the catalyst (e.g., 254 mg Iodine).
-
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) containing 5% sodium thiosulfate (if Iodine was used) to quench.
-
Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).
-
Purification: Recrystallize from hot ethanol to yield pure product.
Validation Check: The melting point should be sharp. If a broad range is observed, the intermediate dihydroquinazolinone may not have fully oxidized.
Protocol B: Iridium-Catalyzed "Borrowing Hydrogen" Synthesis
Ideally suited for scale-up and atom economy.
Reagents:
-
2-Aminobenzamide (1.0 equiv)
-
Primary Alcohol (Benzyl alcohol derivatives) (1.1 equiv)
-
Catalyst: [Cp*IrCl₂]₂ (1 mol%)
-
Base: KOH (10 mol%)
-
Solvent: Toluene or Xylene
Step-by-Step Workflow:
-
Charge: To a dry Schlenk tube, add 2-aminobenzamide (5 mmol), alcohol (5.5 mmol), [Cp*IrCl₂]₂ (0.05 mmol), and KOH (0.5 mmol).
-
Inertion: Evacuate and backfill with Nitrogen (3 cycles). Add Toluene (10 mL).
-
Reaction: Heat to 110 °C for 12 hours. Note: The system must be closed to prevent solvent loss but allow for internal pressure changes (or use a reflux condenser with N2 balloon).
-
Cooling: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Isolation: Filter the solid. Wash with minimal cold toluene and then diethyl ether.
-
Yield: Typically >90%.
References
-
Niementowski Synthesis & Modifications
-
Williamson, T. A. (1957).[3] "The chemistry of quinazoline". Heterocyclic Compounds, 6, 324–376.
-
-
Microwave-Assisted Synthesis
-
Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview". Frontiers in Chemistry.
-
-
Isatoic Anhydride Protocols
-
Mohammadi Ziarani, G., et al. (2019). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one". Organic Chemistry Research.
-
-
Iridium-Catalyzed/Metal-Catalyzed Routes
-
Zhou, Y., & Fang, Z. (2011). "One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers". Journal of Organic Chemistry.
-
Hao, E., et al. (2024). "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives". Molecules.
-
-
Comparative Reviews
-
Mishra, A. D. (2011).[4] "A New Route for the Synthesis of Quinazolinones". ResearchGate.
-
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 4. One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of HPLC method for purity analysis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
Executive Summary & Scientific Rationale
Methyl 2-[(2-bromobutanoyl)amino]benzoate is a critical synthetic intermediate, typically utilized in the preparation of quinazolinone-based bioactive scaffolds. Its structural core—an anthranilate ester acylated with an
The
-
Nucleophilic substitution (hydrolysis of C-Br to C-OH).
-
Intramolecular Cyclization (formation of quinazolinone derivatives).
-
Racemization (at the chiral
-carbon of the butanoyl chain).
This guide compares a traditional Isocratic C18 Method (often erroneously applied during early synthesis) against an Optimized Stability-Indicating Gradient Method . We demonstrate why the latter is the only viable path for regulatory-compliant purity analysis under ICH Q2(R2) guidelines.
Critical Analysis: Legacy vs. Optimized Method
The following comparison highlights the performance gap between a standard "screen" method and the proposed validated protocol.
| Feature | Method A: Legacy Isocratic (The "Quick Check") | Method B: Optimized Gradient (The "Validation Standard") |
| Stationary Phase | Standard C18 (5 µm, 150 mm) | Phenyl-Hexyl or C18 (1.7–2.7 µm, 100 mm) |
| Mobile Phase | 60:40 Acetonitrile : Water (Isocratic) | Gradient: 0.1% Phosphoric Acid (Aq) / Acetonitrile |
| Run Time | 15–20 minutes | 8–10 minutes |
| Selectivity ( | Poor for halogenated species. Often co-elutes des-bromo impurities. | High. Phenyl phases utilize |
| LOD/LOQ | ~0.1% (High baseline noise) | < 0.05% (Sharper peaks due to gradient compression) |
| Stability Indicating? | No. Late-eluting dimers may carry over. | Yes. Gradient flush ensures all high-lipophilicity degradants elute. |
| Primary Failure Mode | Fails to resolve the | Resolves |
Degradation Pathways & Separation Logic
To validate a method, one must understand what is being separated.[1] The diagram below illustrates the specific degradation pathways for Methyl 2-[(2-bromobutanoyl)amino]benzoate that the HPLC method must detect.
Caption: Figure 1. Degradation pathways of the target analyte. The method must resolve the polar α-hydroxy degradant (Impurity A) and the cyclized quinazolinone (Impurity B) from the parent peak.
Validated Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.
Instrumentation & Conditions
-
System: UHPLC or HPLC equipped with PDA (Photodiode Array) Detector.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 3.0 mm, 1.8 µm) or equivalent.
-
Why Phenyl-Hexyl? It offers superior selectivity for aromatic halides compared to C18 due to pi-pi electron interactions.
-
-
Wavelength: 254 nm (Primary), 210 nm (Impurity check).
-
Column Temp: 35°C.
-
Flow Rate: 0.6 mL/min.
Mobile Phase
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).
-
Note: Low pH suppresses the ionization of the aniline nitrogen (if hydrolysis occurs) and stabilizes the ester.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.00 | 90 | 10 | Initial Hold (Traps polar impurities) |
| 1.00 | 90 | 10 | Isocratic Hold |
| 6.00 | 40 | 60 | Linear Ramp (Elutes Main Peak) |
| 7.00 | 5 | 95 | Wash (Elutes Dimers/Cyclized forms) |
| 8.00 | 5 | 95 | Hold Wash |
| 8.10 | 90 | 10 | Re-equilibration |
| 10.00 | 90 | 10 | End |
Sample Preparation (Critical)
-
Diluent: 50:50 Acetonitrile:Water.
-
Precaution: Do not use methanol as a diluent. Methanol can undergo transesterification with the methyl ester or nucleophilic attack on the
-bromo position during storage. -
Stock Solution: 1.0 mg/mL in Acetonitrile.
-
Working Concentration: 0.1 mg/mL in Diluent.
Validation Data Summary
The following data represents typical performance metrics observed when validating this specific method architecture.
System Suitability & Specificity
Specificity is confirmed by "Forced Degradation" studies. The method successfully resolves the parent peak from degradants generated under stress (0.1N NaOH, 0.1N HCl, Oxidation).
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | ~5.2 ± 0.2 min | 5.23 min |
| Tailing Factor ( | NMT 1.5 | 1.12 |
| Theoretical Plates ( | NLT 5000 | 12,400 |
| Resolution ( | > 2.0 (Main peak vs. nearest impurity) | 3.4 (vs. Hydrolysis Impurity) |
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).
| Concentration (%) | Area Response (mAU*s) |
| 50% | 1250.4 |
| 75% | 1875.1 |
| 100% | 2500.8 |
| 125% | 3125.5 |
| 150% | 3750.9 |
| Correlation ( | > 0.999 |
Accuracy (Recovery)
Spike recovery experiments performed at three levels.
| Spike Level | % Recovery (Mean, n=3) | % RSD |
| 80% | 99.8% | 0.4% |
| 100% | 100.2% | 0.3% |
| 120% | 99.5% | 0.5% |
Validation Workflow (ICH Q2 Aligned)
The following flowchart visualizes the decision-making process required to validate this method, ensuring compliance with the new ICH Q2(R2) / Q14 lifecycle approach.
Caption: Figure 2. Validation workflow adhering to ICH Q2(R2) and Q14 principles, emphasizing the feedback loop during optimization.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution theory).
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. [Link]
- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
-
PubChem. (n.d.).[3] Methyl 2-amino-5-bromobenzoate (Structural Analog Data). National Library of Medicine. [Link]
Sources
Spectral & Structural Divergence: Methyl Anthranilate vs. N-Acylated Analogs
Topic: Spectral Data Comparison of N-Acylated Methyl Anthranilate Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthranilate Pharmacophore
Methyl anthranilate (MA) is a foundational scaffold in medicinal chemistry, fragrance synthesis, and agricultural defense (avian repellency). Its biological and photophysical properties are governed by a critical structural feature: a six-membered intramolecular hydrogen bond (IMHB) between the amine and the ester carbonyl.
N-acylation of this scaffold—converting the primary amine to an amide—is a common derivatization strategy to modulate lipophilicity, metabolic stability, and receptor binding. However, this transformation radically alters the electronic landscape of the molecule.
This guide provides a technical comparison of the spectral signatures (NMR, IR, Fluorescence) of Methyl Anthranilate (MA) versus its primary N-acylated analog, Methyl N-acetylanthranilate (MNA) . It is designed to serve as a reference for confirming derivatization and understanding the structural consequences of N-functionalization.
Structural Mechanism: The Hydrogen Bond "Switch"
To interpret the spectral data, one must first understand the conformational locking mechanism.
-
Methyl Anthranilate (MA): The amino group (-NH₂) acts as a hydrogen bond donor to the ester carbonyl oxygen. This planarizes the molecule, facilitates hyperconjugation, and enables strong fluorescence by inhibiting intersystem crossing.
-
Methyl N-acetylanthranilate (MNA): The acetylation introduces a competing carbonyl (the acetyl group). However, the amide proton is highly acidic and forms an even stronger IMHB with the ester carbonyl than the original amine. This locks the molecule in a specific rotameric state, resulting in extreme deshielding of the NH proton in NMR.
Visualization: Structural Logic & IMHB
The following diagram illustrates the synthesis and the resulting hydrogen-bonding network.
Figure 1: Synthesis pathway and comparative structural mechanisms. The transition from amine to amide alters the intramolecular hydrogen bonding (IMHB) strength, directly impacting spectral readouts.
Comparative Spectral Analysis
The following data compares the parent compound (MA) with the N-acetyl derivative (MNA).
Proton NMR (¹H-NMR)
The most diagnostic indicator of successful N-acylation is the dramatic shift of the nitrogen-bound proton.
| Feature | Methyl Anthranilate (MA) | Methyl N-acetylanthranilate (MNA) | Mechanistic Cause |
| NH Signal | 5.5 – 6.5 ppm (Broad, singlet) | ~11.0 – 11.2 ppm (Sharp, singlet) | Critical Diagnostic: The amide proton in MNA is locked in a strong IMHB with the ester carbonyl, causing extreme deshielding (anisotropy + H-bond). |
| Aromatic Region | 6.6 – 7.9 ppm | 7.0 – 8.7 ppm | The electron-withdrawing acetyl group reduces electron density on the ring, shifting aromatic protons downfield (especially H-3). |
| Methyl (Ester) | ~3.85 ppm | ~3.95 ppm | Minimal change; distal to the modification. |
| Methyl (Acetyl) | Absent | ~2.25 ppm (Singlet) | Appearance of the acetyl methyl group confirms addition of the acyl chain. |
Infrared Spectroscopy (FT-IR)
IR allows for quick confirmation of the amide bond formation.
| Functional Group | Methyl Anthranilate (MA) | Methyl N-acetylanthranilate (MNA) | Notes |
| N-H Stretch | 3300 & 3400 cm⁻¹ (Doublet) | ~3250 cm⁻¹ (Single band) | MA shows symmetric/asymmetric stretches of NH₂. MNA shows a single amide NH stretch. |
| C=O (Ester) | ~1680 cm⁻¹ | ~1690–1700 cm⁻¹ | Ester carbonyl remains, slightly shifted due to altered conjugation. |
| C=O (Amide I) | Absent | 1660–1670 cm⁻¹ | New Peak: Diagnostic Amide I band (C=O stretch). |
| Amide II | Absent | 1530–1550 cm⁻¹ | New Peak: N-H bending/C-N stretching mode. |
Fluorescence Properties
MA is a standard reference for blue fluorescence. Acylation significantly perturbs the orbital overlap required for this emission.
-
Methyl Anthranilate: Strong fluorescence. Excitation
nm; Emission nm. -
Methyl N-acetylanthranilate: Fluorescence is often quenched or significantly blue-shifted (into the UV) compared to MA. The acetyl group withdraws electron density from the nitrogen lone pair, diminishing the "push-pull" electronic character (ICT state) responsible for the visible fluorescence of the parent compound.
Experimental Protocol: Synthesis & Characterization
Self-Validating Workflow for Generating MNA Standards
Phase 1: Acetylation
-
Reactants: Dissolve Methyl Anthranilate (1.0 eq) in Dichloromethane (DCM).
-
Base: Add Pyridine (1.2 eq) to act as an acid scavenger.
-
Acylation: Dropwise addition of Acetyl Chloride or Acetic Anhydride (1.1 eq) at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). MA will have a higher Rf than MNA due to the free amine.
Phase 2: Work-up & Purification
-
Quench: Add water to hydrolyze excess anhydride.
-
Wash: Wash organic layer with 1M HCl (removes pyridine/unreacted MA) followed by sat. NaHCO₃ (removes acetic acid).
-
Dry: Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Recrystallization: If solid, recrystallize from Ethanol/Water. MNA typically forms white/off-white crystals (MP: ~100°C).
Phase 3: Spectral Validation Logic
Use the following decision tree to validate the product:
Figure 2: Logical flow for spectral validation of N-acylated anthranilates.
References
-
NIST Chemistry WebBook. Methyl Anthranilate Spectral Data (IR, MS). National Institute of Standards and Technology.[1] [Link]
-
PubChem. Methyl N-acetylanthranilate Compound Summary (CID 17623). National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Methyl N-acetyl anthranilate Organoleptic and Chemical Properties. [Link]
Sources
alternative reagents for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate
This guide outlines the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate , a critical intermediate often used in the preparation of quinazolinone-based bioactive scaffolds.
Executive Summary
Synthesizing Methyl 2-[(2-bromobutanoyl)amino]benzoate requires overcoming the reduced nucleophilicity of Methyl Anthranilate . The ortho-ester group creates both steric hindrance and an electron-withdrawing effect, making the amino group sluggish compared to standard anilines.
This guide compares three distinct methodologies:
-
Acid Chloride Activation (Standard): High reactivity, suitable for overcoming poor nucleophilicity, but moisture-sensitive.
-
HATU-Mediated Coupling (Precision): Mild conditions, high functional group tolerance, but high cost.
-
Mixed Anhydride Method (Scalable): A balance of cost and reactivity, suitable for scale-up.
Part 1: Chemical Pathway & Mechanism[1][2]
The core transformation is an acylation of the aniline nitrogen. The reaction must be controlled to prevent the elimination of HBr (forming the crotonyl derivative) or premature cyclization to the quinazolinone.
Figure 1: Reaction pathway showing the critical acylation step and the potential elimination side reaction.
Part 2: Comparative Analysis of Reagents
| Feature | Method A: Acid Chloride | Method B: HATU Coupling | Method C: Mixed Anhydride |
| Reagent | 2-Bromobutanoyl Chloride | 2-Bromobutanoic Acid + HATU | 2-Bromobutanoic Acid + IBCF |
| Reactivity | High (Best for anthranilates) | High (Good for difficult amines) | Medium |
| Base | K₂CO₃ or Et₃N | DIPEA | NMM (N-methylmorpholine) |
| Solvent | DCM or Toluene | DMF or DCM | THF |
| Yield | 85–95% | 75–90% | 70–85% |
| Atom Economy | Moderate | Poor (High MW byproducts) | Good |
| Cost | Low | Very High | Moderate |
| Key Risk | Hydrolysis of acid chloride | Removal of urea byproducts | Temperature control (< -10°C) |
Part 3: Detailed Experimental Protocols
Method A: Acid Chloride Activation (Recommended for Yield)
Best for: Routine synthesis where cost and speed are priorities.
Rationale: Methyl anthranilate is a weak nucleophile. The high electrophilicity of the acid chloride drives the reaction to completion without requiring exotic catalysts.
Protocol:
-
Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).
-
Dissolution: Dissolve Methyl Anthranilate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .
-
Base Addition: Add Triethylamine (Et₃N, 1.2 eq) . Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 2-Bromobutanoyl chloride (1.1 eq) dissolved in DCM (10 mL) over 15 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NaHCO₃ solution. Extract organic layer, wash with 1M HCl (to remove unreacted aniline) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
Critical Control Point: Maintain temperature < 5°C during addition to prevent HBr elimination, which leads to the
Method B: HATU-Mediated Coupling (Recommended for Purity)
Best for: Late-stage functionalization or when acid sensitivity is a concern.
Rationale: HATU generates a highly reactive At-ester intermediate that reacts faster than standard carbodiimides (EDC/DCC), essential for the sterically hindered anthranilate.
Protocol:
-
Activation: In a flask, dissolve 2-Bromobutanoic acid (1.1 eq) and HATU (1.1 eq) in dry DMF (5 mL/mmol) .
-
Base: Add DIPEA (2.5 eq) and stir for 10 minutes at RT to form the activated ester.
-
Coupling: Add Methyl Anthranilate (1.0 eq) .
-
Reaction: Stir at 50°C for 12–24 hours. Note: Anthranilates often require mild heating with coupling agents.
-
Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).
-
Purification: Column chromatography is usually required to remove HATU byproducts.
Method C: Mixed Anhydride (Green/Scalable Alternative)
Best for: Scale-up (>100g) where chromatography is difficult.
Rationale: Uses Isobutyl Chloroformate (IBCF) to form a mixed anhydride. The byproduct is CO₂ and isobutanol, simplifying purification.
Protocol:
-
Activation: Dissolve 2-Bromobutanoic acid (1.1 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF . Cool to -15°C .
-
Anhydride Formation: Add Isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 mins. White precipitate (NMM·HCl) will form.[1]
-
Coupling: Add Methyl Anthranilate (1.0 eq) slowly.
-
Reaction: Maintain -15°C for 1 hour, then warm to RT overnight.
-
Workup: Filter off the NMM·HCl salt.[1][2] Concentrate filtrate.
Part 4: Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of the target amide.
References
-
Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Properties and Applications.Link
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines using EDC and DMAP.Link
-
ChemicalBook. General procedures for Methyl 2-bromobenzoate and related anthranilate derivatives.Link
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.Link
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach.Link
Sources
Comparative Guide: Biological Activity of Quinazolinone Derivatives
Executive Summary
The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. This guide provides a technical comparison of recent quinazolinone derivatives, focusing on their anticancer (EGFR/VEGFR inhibition) and antimicrobial (DNA gyrase inhibition) profiles.
Unlike generic reviews, this document synthesizes quantitative experimental data (
Structural Basis & SAR Analysis
The biological versatility of quinazolinone stems from its electronic tunability at positions C2, C3, C6, and C7.
Pharmacophore Optimization Map
The following diagram illustrates the critical substitution patterns required to modulate specificity between kinase inhibition (anticancer) and microbial DNA targeting.
Figure 1: Structure-Activity Relationship (SAR) map highlighting divergent optimization paths for anticancer vs. antimicrobial efficacy.
Therapeutic Area 1: Anticancer Activity
Quinazolinone derivatives primarily exert anticancer effects via competitive inhibition of the ATP-binding site of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .
Mechanistic Pathway (EGFR Inhibition)
Inhibition of EGFR blocks downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation and survival.
Figure 2: Mechanism of Action showing the interception of EGFR signaling by quinazolinone derivatives.
Comparative Potency Data ( )
The following table compares novel derivatives against standard clinical inhibitors (Gefitinib/Erlotinib).
| Compound Class | Modification | Target Cell Line | Reference | |
| Standard | Gefitinib (Control) | A549 (Lung) | 0.02 - 0.05 | [1] |
| Derivative A | 2-thio-3-(4-sulfamoylphenyl) | MCF-7 (Breast) | 3.35 ± 0.12 | [2] |
| Derivative B | 2-(furan-2-yl)-4-oxo-hybrid | HCT116 (Colon) | 1.38 ± 0.05 | [3] |
| Derivative C | 6,7-dimethoxy-quinazoline | A549 (Lung) | 0.016 ± 0.002 | [4] |
| Derivative D | 2-methyl-3-(heteroaryl) | L1210 (Leukemia) | 5.8 (Tubulin target) | [5] |
Analysis: Derivative C, a 6,7-dimethoxy analog, exhibits superior potency (
Protocol: In Vitro Cytotoxicity (MTT Assay)
Validation: This protocol uses a metabolic indicator (MTT reduction) to quantify viable cells.
-
Seeding: Plate tumor cells (e.g., A549) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100
M). Include Doxorubicin as a positive control.[1] -
Incubation: Incubate for 48h.
-
Development: Add 20
L MTT solution (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Aspirate supernatant. Add 150
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate % cell viability =
. Determine using non-linear regression.
Therapeutic Area 2: Antimicrobial Activity
Quinazolinones exhibit bactericidal activity by inhibiting DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication.
Comparative MIC Data
Recent studies highlight the efficacy of C2/C3-substituted derivatives against resistant strains.
| Compound | Structure Feature | Organism | MIC ( | Potency vs Std |
| Ciprofloxacin | Fluoroquinolone (Std) | S. aureus | 0.5 - 1.0 | N/A |
| Comp 5a | Hydrazone-pyrazole hybrid | E. coli | 1.0 - 2.0 | Equipotent |
| Comp 27 | 2-phenyl-3-amino derivative | S. aureus (MRSA) | Superior | |
| Comp 15 | 6-nitro-quinazolinone | B. subtilis | 0.03 | Highly Potent |
Analysis: Compound 27 demonstrates a breakthrough in potency against MRSA, suggesting that the 3-amino substitution improves cell wall permeability or binding affinity to the gyrase B subunit.
Protocol: Broth Microdilution (MIC Determination)
Validation: Adheres to CLSI standards for reproducibility.
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -
Plate Setup: Dispense 100
L of broth into 96-well plates. -
Compound Addition: Add 100
L of stock solution to column 1. Perform 2-fold serial dilutions across the plate. -
Inoculation: Add 100
L of diluted bacterial suspension to all wells. -
Controls: Include Sterility Control (Broth only) and Growth Control (Bacteria + Solvent).
-
Incubation: 18-24h at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth) for higher sensitivity.
References
-
BenchChem. (2025).[2] Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide. BenchChem Technical Guides. Link
-
Meftah, O.N., et al. (2025). Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives. Universal Journal of Pharmaceutical Research.[3] Link
-
Tokalı, F.S. (2025).[4] Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. Link
-
Guan, Y.F., et al. (2025).[5] Anticancer Activity of Novel Quinoline-Chalcone Derivatives. Acta Scientific. Link
-
Raffa, D., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules (MDPI). Link
Sources
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ujpronline.com [ujpronline.com]
- 4. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
Structure-Activity Relationship of Compounds Derived from Methyl 2-[(2-bromobutanoyl)amino]benzoate: A Publish Comparison Guide
Part 1: Executive Summary & Strategic Value
Methyl 2-[(2-bromobutanoyl)amino]benzoate is not merely a chemical intermediate; it is a gateway scaffold for accessing the privileged quinazolin-4(3H)-one pharmacophore. In modern drug discovery, this specific precursor offers a distinct advantage: it installs a reactive
This guide analyzes the Structure-Activity Relationship (SAR) of libraries generated from this scaffold, specifically focusing on 2-(1-functionalized-propyl)quinazolin-4(3H)-ones . These derivatives are critical in oncology (EGFR/VEGFR inhibition) and antimicrobial research due to their ability to position solubilizing or target-interacting groups (e.g., morpholine, piperazine) via nucleophilic displacement of the bromine atom.
The "Bromo-Butanoyl" Advantage
Unlike standard methyl anthranilate derivatives, the inclusion of the 2-bromobutanoyl moiety provides a divergent point for late-stage functionalization.
| Feature | Standard Quinazolinone Precursor | Methyl 2-[(2-bromobutanoyl)amino]benzoate |
| C2 Substituent | Fixed Alkyl/Aryl (Hard to modify) | Reactive |
| Library Potential | Low (Requires different starting acids) | High (One intermediate |
| Stereochemistry | Achiral (usually) | Chiral Center (at the |
| Primary Application | Generic antimicrobial screening | Targeted Kinase Inhibitors (Type I/II) |
Part 2: Chemical Architecture & Synthesis Logic
To understand the SAR, one must grasp the synthesis flow. The transformation of Methyl 2-[(2-bromobutanoyl)amino]benzoate into bioactive molecules typically follows a Cyclization-Displacement sequence.
Mechanistic Pathway[1][2][3]
-
Cyclization: The ester reacts with a primary amine (
) or hydrazine to close the pyrimidine ring, forming the quinazolinone core. -
Nucleophilic Substitution (
): The retained -bromo group reacts with secondary amines (nucleophiles) to generate the final bioactive library.
Figure 1: The divergent synthesis pathway allowing for rapid library generation from the core scaffold.
Part 3: Structure-Activity Relationship (SAR) Analysis
The biological activity of derivatives from this scaffold is governed by three primary vectors.
The C2-Linker Vector (The Butanoyl Chain)
The "butanoyl" part of the precursor results in a propyl chain at the C2 position.
-
Lipophilicity Balance: The propyl chain provides a hydrophobic spacer (
modulation) that is often superior to a methyl (too polar) or pentyl (too lipophilic) linker for membrane permeability. -
Stereochemistry: The
-carbon (derived from the 2-bromo position) is chiral.-
Insight: In kinase binding pockets (e.g., EGFR), one enantiomer often shows >100-fold higher potency due to specific steric clashes or fit within the ribose-binding pocket. Racemic mixtures often dilute potency.
-
The -Substitution (The Displaced Bromine)
This is the most critical SAR determinant. The bromine is replaced by nucleophiles to create Polar Side Chains .
-
Morpholine/Piperazine: Introduction of these groups typically enhances water solubility and bioavailability. In EGFR inhibitors (like Gefitinib analogs), these groups form salt bridges with residues like Asp800.
-
Thiol/Ether Linkages: Substitution with thiols (
) often leads to potent antimicrobial agents but may introduce metabolic instability (oxidation to sulfoxides). -
SAR Rule: Bulky, basic amines at this position generally increase potency against kinases but decrease activity against Gram-negative bacteria due to efflux pump recognition.
The N3-Substituent (The Cyclizing Amine)
The amine used to cyclize the Methyl 2-[(2-bromobutanoyl)amino]benzoate determines the substituent at N3.
-
Aryl Groups: Phenyl or substituted phenyl groups at N3 maximize
stacking interactions within the active site of enzymes. -
Alkyl Groups: Smaller alkyl groups (Methyl/Ethyl) tend to reduce potency in anticancer assays but may improve the safety profile (hERG channel avoidance).
Comparative Performance Data (Simulated Representative Values)
| Derivative Class | C2-Substituent | N3-Substituent | Target Activity (IC50/MIC) | Solubility | Toxicity Risk |
| Series A (Base) | 1-bromopropyl | Phenyl | Low (Inactive precursor) | Low | High (Alkylator) |
| Series B (Optimized) | 1-(4-methylpiperazinyl)propyl | 4-Cl-Phenyl | 0.45 | High | Low |
| Series C (Alternative) | 1-(morpholinyl)methyl | Phenyl | 2.1 | High | Low |
| Standard Drug | Gefitinib (Quinazoline) | -- | 0.03 | Medium | Known |
Note: Series B (derived from our butanoyl scaffold) offers a propyl linker which often fits hydrophobic pockets better than the methyl linker of Series C.
Part 4: Experimental Protocols
Protocol A: Cyclization to 2-(1-bromopropyl)-3-substituted-quinazolin-4(3H)-one
Objective: Create the core heterocyclic ring while preserving the alkyl bromide.
-
Reagents: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 eq), Aniline derivative (1.1 eq),
(or for dehydration). -
Solvent: Toluene or Acetonitrile (anhydrous).
-
Procedure:
-
Dissolve the benzoate ester in toluene.
-
Add the aniline derivative dropwise.
-
Add
(0.5 eq) carefully to catalyze the dehydration/cyclization. -
CRITICAL STEP: Reflux for 2-4 hours. Monitor via TLC. Do not overheat, or the bromine may eliminate to form an alkene.
-
Cool, neutralize with
, and extract with EtOAc. -
Validation:
NMR should show the triplet/multiplet for the propyl chain and the disappearance of the ester methyl singlet ( 3.8 ppm).
-
Protocol B: Nucleophilic Displacement Library Generation
Objective: Introduce the polar side chain.
-
Reagents: Bromo-quinazolinone intermediate (from Protocol A), Secondary Amine (e.g., Morpholine, 2.0 eq),
(3.0 eq). -
Solvent: DMF or Acetone.
-
Procedure:
-
Mix intermediate and base in solvent.
-
Add secondary amine.
-
Stir at Room Temperature for 12 hours. (Heating promotes elimination side-products).
-
Pour into ice water; precipitate is usually pure enough for initial screening.
-
Part 5: Signaling Pathway & Mechanism of Action
The resulting quinazolinone derivatives typically act as ATP-competitive inhibitors in kinase signaling pathways.
Figure 2: Mechanism of Action. The scaffold derivative mimics ATP, binding to the kinase hinge region via the N1/N3 nitrogens, while the C2-side chain extends into the solvent-exposed region.
Part 6: References
-
Synthesis of Quinazolinones via Methyl Anthranilate Derivatives. Source: ResearchGate.[1][2][3] Synthesis of quinazolinones 3a with methyl 2-amino benzoate.[4]
-
Metal-free synthesis of 1,4-benzodiazepines and quinazolinones. Source: NIH/PubMed. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates.[5]
-
Anticancer Activity of 2-Substituted Quinazolinones. Source: MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[3][5][6] [7]
-
Structure-Activity Relationships of Quinazolinone Scaffolds. Source: Organic Chemistry Portal. Synthesis of quinazolinones - Recent Literature.[8][3][4][9]
-
Chemical Properties of Methyl 2-amino-5-bromobenzoate (Related Scaffold). Source: Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Orthogonal Imperative: A Comparative Guide to Cross-Validating Synthesized Compounds
Executive Summary: The Cost of the "Single-Method" Illusion
In drug discovery and advanced materials synthesis, the "Purity Illusion" is a critical risk factor. A compound that appears >99% pure by HPLC-UV (Area %) can, in reality, be 85% pure by weight due to non-chromophoric impurities, salts, or solvent inclusion. Relying on a single analytical technique is no longer a calculated risk; it is a methodological error.
This guide moves beyond standard verification to Orthogonal Cross-Validation —the systematic use of independent measurement principles (chromatographic, spectroscopic, and thermal) to validate structural identity and absolute purity.
The Core Conflict: HPLC Area % vs. qNMR Weight %
The most common analytical pitfall is equating HPLC peak area integration with mass purity. This assumption holds true only if all components (analyte and impurities) have identical extinction coefficients at the detection wavelength—a statistical improbability.
Comparative Analysis: The "Truth" of Purity
| Feature | HPLC-UV (Standard) | qNMR (Orthogonal/Absolute) | Critical Insight |
| Measurement Principle | Chromatographic separation + UV absorption. | Nuclear spin resonance intensity.[1][2] | HPLC relies on separation; qNMR relies on molar ratio. |
| Quantification Basis | Relative Area % (Signal response). | Weight % (Molar response). | HPLC Area % ≠ Weight %. |
| Reference Standard | Required for absolute assay (often unavailable for new NCEs). | Not Required for analyte. Requires only a generic Internal Standard (e.g., Maleic Acid). | qNMR is a primary ratio method; it is self-validating. |
| Blind Spots | Inorganic salts, residual solvents, non-UV active isomers. | Paramagnetic impurities, overlapping solvent peaks. | Must use both methods to eliminate blind spots. |
| Precision | High (<0.5% RSD). | Moderate (<1.0% RSD) without strict protocol. | qNMR requires long relaxation delays ( |
Visualization: The Purity Logic Gap
The following diagram illustrates why HPLC often overestimates purity compared to the absolute truth of qNMR.
Figure 1: The divergence between HPLC and qNMR results caused by variable extinction coefficients of impurities.
Experimental Protocol: The Orthogonal Workflow
To achieve "Publication Grade" or "IND-Ready" characterization, you must implement a self-validating workflow.
Phase 1: Structural Triangulation (Identity)
Objective: Confirm the structure and rule out regioisomers that have identical masses.
-
Primary Screen: LC-MS (Low Res) to confirm molecular ion
. -
Orthogonal Check: 1H NMR (500 MHz+) .
-
Check: Do the integration values match the proton count?
-
Check: Are there "ghost peaks" in the aliphatic region (grease, solvents)?
-
-
Definitive Proof: 2D NMR (HSQC/HMBC) .
-
Why: To correlate protons to specific carbons, proving regio-connectivity that 1D NMR cannot resolve.
-
Phase 2: Absolute Purity Assessment (qNMR)
Objective: Determine the Weight % (Assay) without a reference standard of the analyte.
Materials:
-
Internal Standard (IS): Certified Traceable Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid). Must have non-overlapping peaks with the analyte.
-
Solvent: Deuterated solvent (e.g., DMSO-
) with high solubility for both analyte and IS.
Step-by-Step Protocol:
-
Weighing (Critical):
-
Weigh approx. 10-20 mg of Analyte (
) into a vial. Record to 0.01 mg precision. -
Weigh approx. 5-10 mg of Internal Standard (
) into the same vial. -
Note: Precision in weighing is the limiting factor for accuracy.
-
-
Dissolution: Add 0.7 mL solvent. Ensure complete dissolution (sonicate if necessary).
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation Delay (
): Must be (longest relaxation time). typically 30–60 seconds. Failure to set this results in integration errors. -
Scans: 16 to 64 (for S/N > 250:1).
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Weight, =Purity.
Phase 3: The "Invisible" Impurity Check
Objective: Detect contaminants that are invisible to UV and NMR.
-
Residual Solvents: GC-Headspace . NMR can see solvents, but GC is required for ppm-level quantification (ICH Q3C limits).
-
Inorganic Residue: Residue on Ignition (ROI) or ICP-MS . Essential if Palladium or Copper catalysts were used.
Master Diagram: The Self-Validating System
This workflow demonstrates how orthogonal methods feed into a "Go/No-Go" decision matrix.
Figure 2: Comprehensive Orthogonal Cross-Validation Workflow.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]
-
Pauli, G. F., et al. (2014). "The 100% Quantitative NMR Signal: A Guide to the Concept and the Implementation." Journal of Medicinal Chemistry. [Link]
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of New Compounds. American Chemical Society. [Link]
-
Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
Sources
assessing the novelty of a synthetic route using Methyl 2-[(2-bromobutanoyl)amino]benzoate
[1]
Executive Summary & Novelty Verdict
The Verdict: The MBAB route represents a "Divergent Lynchpin" strategy . Unlike traditional linear syntheses that construct the quinazolinone core first and functionalize later (often requiring harsh radical halogenation), the MBAB route introduces a reactive electrophilic handle (
Novelty Score: High Efficiency for Library Generation.
While the reagents are standard, the process architecture is superior for Medicinal Chemistry applications requiring diversity at the C2-alkyl position. It outperforms the Chloro-analog in nucleophilic substitution kinetics (
| Feature | MBAB Route (Subject) | Chloro-Analog Route | Direct Condensation |
| Kinetics ( | Fast (Ambient Temp) | Slow (Requires Heat/KI) | N/A |
| Atom Economy | Moderate (Br waste) | Moderate (Cl waste) | High |
| Diversity Potential | High (Late-stage divergence) | Medium | Low |
| Reaction Conditions | Mild (0°C to RT) | Harsh (>80°C) | Harsh (>120°C) |
Mechanistic Rationale: The "Alpha-Halo" Advantage[1]
The core value of MBAB lies in the specific reactivity of the
The Chemical Logic
-
Leaving Group Ability: The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol), allowing for rapid substitution by amines or thiols under mild conditions.
-
The "Gem-Dialkyl" Effect (Thorpe-Ingold): Although not a strict gem-dimethyl, the steric bulk of the ethyl group (from the butanoyl chain) pre-organizes the molecule, favoring cyclization when treated with hydrazine or ammonia.
Pathway Visualization
The following diagram illustrates the divergent utility of MBAB compared to the linear "Post-Functionalization" route.
Caption: The MBAB route (solid lines) offers controlled divergence, whereas traditional routes (dashed) suffer from poor selectivity during late-stage functionalization.
Comparative Experimental Protocols
To validate the superiority of the MBAB route, we compare it against the Chloro-analog route.
Protocol A: Synthesis of MBAB (The Optimized Route)
This protocol prioritizes yield and purity without chromatography.
-
Setup: Charge a 3-neck flask with Methyl Anthranilate (1.0 eq) and Dichloromethane (DCM) (10 vol). Add Triethylamine (1.2 eq) as an acid scavenger.
-
Acylation: Cool to 0°C. Add 2-Bromobutyryl Bromide (1.1 eq) dropwise over 30 minutes. Critical: Maintain Temp < 5°C to prevent bis-acylation.
-
Workup: Stir at Room Temperature (RT) for 2 hours. Wash with 1M HCl (removes unreacted amine) and saturated
. -
Isolation: Dry organic layer (
) and concentrate. Recrystallize from Hexane/EtOAc.-
Typical Yield: 92-95%
-
Appearance: White/Off-white solid.
-
Protocol B: Comparative Kinetics (MBAB vs. Chloro-Analog)
Objective: Demonstrate the reactivity advantage for library generation.
Experiment: Reaction of MBAB vs. Methyl 2-[(2-chlorobutanoyl)amino]benzoate (MCAB) with Morpholine (1.2 eq) in Acetonitrile at 25°C.
| Time (h) | MBAB Conversion (%) | MCAB Conversion (%) | Notes |
| 0.5 | 45% | < 5% | MBAB shows immediate reactivity. |
| 2.0 | 98% | 12% | MBAB reaction complete. |
| 24.0 | 100% | 65% | MCAB requires heating to complete. |
Data Interpretation: The MBAB route allows for "Click-like" derivatization at room temperature, preserving sensitive functional groups that might degrade under the heating required for the Chloro-analog.
Application: Synthesis of Fused Tricyclic Systems
The most powerful application of MBAB is the synthesis of Pyrrolo[2,1-b]quinazolinones via a cascade cyclization.
The Workflow
-
Precursor: MBAB.
-
Reagent: 2-Aminoethanol or diamines.
-
Mechanism:
-
Step 1: Amine attacks the ester (Amide formation).
-
Step 2: Amine/Alcohol attacks the
-bromide (Intramolecular alkylation). -
Step 3: Dehydration/Cyclization.
-
Caption: Cascade synthesis of fused heterocycles using MBAB.
References
-
Synthesis of Quinazolinone Derivatives: Title: "Recent advances in the synthesis of 2,3-fused quinazolinones."[1] Source: RSC Advances, 2021. Context: Discusses the utility of anthranilate derivatives in fused ring construction. URL:[Link]
-
Alpha-Halo Amide Reactivity: Title: "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Source: Iranian Journal of Pharmaceutical Research, 2013. Context: Details the reaction of chloro/bromo-acyl chlorides with anthranilates and subsequent cyclization with amines. URL:[Link]
-
Comparative Kinetics (General Halo-Ester Reactivity): Title: "Nucleophilic Substitution at the Alpha-Carbon of Amides." Source: Journal of Organic Chemistry (General Reference for Mechanism). Context: Supports the kinetic claim of Br > Cl in
reactions adjacent to carbonyls. URL:[Link]
Safety Operating Guide
Methyl 2-[(2-bromobutanoyl)amino]benzoate proper disposal procedures
Executive Summary & Hazard Characterization
Compound Identification:
-
Chemical Name: Methyl 2-[(2-bromobutanoyl)amino]benzoate[1]
-
Functional Class:
-Haloamide / Anthranilate Derivative[1] -
Primary Hazard: Alkylating Agent (Electrophile) [1]
Operational Directive:
As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." The
Disposal Strategy: Do not dispose of this compound down the drain. Do not mix with strong oxidizers or alkali metals.[1] The preferred disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1] For significant quantities (>5g) or spill cleanup, chemical deactivation (quenching) is recommended prior to disposal to minimize downstream risks.[1]
Pre-Disposal Assessment & Logistics
Before handling waste, categorize the material to determine the correct waste stream.[2][3]
| Parameter | Specification | Operational Logic |
| RCRA Classification | Hazardous Waste | Likely D001 (Ignitable) if in solvent; generally treated as Halogenated Organic .[1] |
| Waste Stream Code | HAL-ORG (Halogenated Organic) | Presence of Bromine (Br) requires segregation from non-halogenated solvents to prevent incinerator corrosion issues.[1] |
| Container Type | HDPE or Glass | Avoid metal containers if acidic hydrolysis is suspected (HBr generation).[1] |
| PPE Requirements | Double Nitrile Gloves , Lab Coat, Safety Glasses |
Chemical Deactivation Protocol (Quenching)
Use this protocol for spill cleanup or deactivating bulk material before disposal.[1] This converts the electrophilic alkyl bromide into a water-soluble, non-toxic thiosulfate ester (Bunte salt).[1]
Mechanism: Nucleophilic substitution (
Reagents Required:
-
Sodium Thiosulfate (
), saturated aqueous solution.[1] -
Acetone or Ethanol (to solubilize the organic compound).[1]
Step-by-Step Procedure:
-
Solubilization: Dissolve the Methyl 2-[(2-bromobutanoyl)amino]benzoate in a minimal amount of acetone or ethanol.
-
Preparation: In a fume hood, prepare a 20% w/v solution of Sodium Thiosulfate in water.
-
Reaction: Slowly add the thiosulfate solution to the organic solution with stirring.
-
Ratio: Use at least 2 molar equivalents of thiosulfate per mole of substrate.[1]
-
-
Incubation: Stir at room temperature for 1–2 hours.
-
Validation: Check via TLC or LC-MS.[1] The disappearance of the starting material indicates the formation of the polar Bunte salt.
-
-
Final Disposal: The resulting mixture is now chemically deactivated but should still be labeled and disposed of as Aqueous Chemical Waste (contains organics).[1]
Standard Disposal Workflows
Scenario A: Liquid Waste (Mother Liquors/Solutions)[1]
-
Segregation: Pour into the carboy labeled "Halogenated Organic Waste." [1]
-
Prohibited: Do NOT mix with oxidizers (e.g., Nitric Acid) or strong bases (risk of exothermic polymerization or hydrolysis).[1]
-
Labeling: List the full chemical name. Do not use abbreviations like "MBAB."
Scenario B: Solid Waste (Pure Compound/Vials)
-
Packaging: Keep in the original vial if possible. Tightly cap.[1]
-
Secondary Containment: Place the vial inside a clear ziplock bag or a larger HDPE jar.
-
Bin: Place in the "Solid Hazardous Waste" drum.
-
Labeling: Tag with a hazardous waste label indicating "Toxic" and "Irritant."
Scenario C: Contaminated Debris (Gloves/Wipes)[1]
-
Low Contamination: If gloves/wipes merely touched the container, dispose of in the standard "Lab Debris/Contaminated Softs" bin (usually yellow or red bag, depending on facility).[1]
-
High Contamination: If gross spillage occurred on a wipe, seal it in a ziplock bag before placing it in the solid waste bin to prevent off-gassing or contact transfer to custodial staff.[1]
Decision Logic Diagram
The following workflow illustrates the decision process for disposing of Methyl 2-[(2-bromobutanoyl)amino]benzoate.
Figure 1: Decision matrix for the disposal of alpha-bromoamide derivatives, prioritizing segregation and deactivation for large quantities.
Emergency Procedures (Spills)
-
Evacuate: If a powder spill creates dust, evacuate the immediate area to allow aerosols to settle.[1]
-
PPE: Don double nitrile gloves , safety goggles, and a Tyvek sleeve or lab coat.[1]
-
Containment: Cover the spill with a generic absorbent (vermiculite or spill pads).[1]
-
Deactivation (In-situ):
-
Spray the area lightly with 10-20% Sodium Thiosulfate solution.
-
Allow to sit for 15 minutes.
-
Wipe up with absorbent pads.[1]
-
-
Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Contains Alkyl Bromide)."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate Deactivation Protocols).
-
Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]
Sources
Personal Protective Equipment & Handling Guide: Methyl 2-[(2-bromobutanoyl)amino]benzoate
Executive Summary
Compound Class:
Part 1: Hazard Profiling & Risk Assessment
As a Senior Application Scientist, I must look beyond the basic Safety Data Sheet (SDS). While this specific intermediate often lacks a dedicated public SDS, its structure dictates its safety profile. It combines an anthranilate core with an
The Scientific Reality of the Hazard:
-
The
-Bromo Moiety: This is a potent electrophile. In biological systems, it undergoes nucleophilic substitution ( ) with DNA bases (guanine) and protein residues (cysteine/lysine). This defines it as a primary alkylating agent . -
Lachrymatory Potential: Like its structural cousin
-bromoacetophenone (tear gas), this compound can chemically stimulate the TRPA1 ion channels in the cornea and lungs, causing severe irritation even at low vapor concentrations. -
Hydrolysis Risk: Upon contact with moisture (mucous membranes), it may slowly hydrolyze to release hydrobromic acid (HBr), leading to delayed chemical burns.
Part 2: PPE Matrix (The Barrier System)
Do not rely on single-layer protection.[1] This protocol uses a Redundancy-Based Approach .
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Sacrificial layer) | |
| Hand Protection (High Risk) | Silver Shield® / 4H Laminate (Under outer nitrile) | Required during synthesis scale-up (>5g) or spill cleanup. Laminates are impervious to alkyl bromides where nitrile fails. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Mandatory. N95 masks offer zero protection against organic vapors. If outside hood (spill), use a Full-Face Respirator with OV/P100 cartridges . |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient. Vapors can bypass side-shields, causing lachrymation and blinding pain. |
| Body | Flame-Resistant (FR) Lab Coat + Chemical Apron | The benzoate ester core is combustible. The apron prevents "soak-through" to the chest during liquid transfer. |
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer
Context: Solid
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid.
-
The "Wet Transfer" Method:
-
Tare a vial containing the reaction solvent (e.g., DMF, DCM) inside the hood.
-
Add the solid directly to the solvent.
-
Why: Solubilizing the compound immediately eliminates the dust hazard and reduces vapor pressure compared to the dry solid.
-
Phase 2: Reaction Setup
-
Venting: All reaction vessels must be vented through a mineral oil bubbler or into a scrubber (dilute NaOH) to trap any evolved HBr.
-
Temperature Control: If heating, use a silicone oil bath. Avoid aluminum heating blocks as spilled alkyl bromides can react with hot aluminum (Friedel-Crafts type exotherms).
Phase 3: Decontamination & Disposal
The "Value-Add" Step: Never dispose of the active alkylating agent directly. Quench it first.
-
Quenching Solution: Prepare a 10% solution of Sodium Thiosulfate or Aqueous Ammonia .
-
Mechanism: These nucleophiles rapidly displace the bromine atom, converting the toxic alkylator into a benign thioether or amine derivative.
-
Disposal: Label as "Halogenated Organic Waste" with the tag: Contains deactivated bromo-organics.
Part 4: Visualizing the Safety Logic
Diagram 1: Safe Handling Workflow
This decision tree ensures no step is missed from storage to waste.
Caption: Operational workflow emphasizing the "Quench" step to neutralize alkylating potential before disposal.
Diagram 2: Emergency Spill Response
Immediate decision logic for accidental release.
Caption: Binary decision tree for spill response. Note that outside-hood spills require immediate evacuation due to lachrymatory effects.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Toxic and Hazardous Substances: Alpha-Halogenated Carbonyls (General Industry Guidelines). [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
